molecular formula C8H7ClN2S B1424362 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine CAS No. 935843-18-8

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B1424362
CAS No.: 935843-18-8
M. Wt: 198.67 g/mol
InChI Key: JYVYSSMMLABHII-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C8H7ClN2S and its molecular weight is 198.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVYSSMMLABHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935843-18-8
Record name 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Gewald reaction to form the thiophene precursor, followed by cyclization and chlorination to yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and data presentation to assist researchers in the successful synthesis and characterization of this valuable molecule.

Introduction and Strategic Overview

This compound is a crucial building block in the synthesis of a variety of biologically active compounds. Its thienopyrimidine core is a privileged scaffold found in numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The chloro-substituent at the 4-position serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce diverse functionalities and generate extensive compound libraries.

The synthetic strategy detailed herein is a robust two-step approach designed for efficiency and scalability.

  • Step 1: Gewald Aminothiophene Synthesis. The pathway begins with the construction of the key intermediate, 2-amino-3-cyano-4,5-dimethylthiophene. This is achieved through the well-established Gewald reaction, a multicomponent condensation of a ketone (3-methyl-2-butanone), an active methylene nitrile (malononitrile), and elemental sulfur.[1][2] This reaction is prized for its atom economy and ability to rapidly generate highly functionalized thiophenes.[2]

  • Step 2: Cyclization and Chlorination. The aminothiophene intermediate is then cyclized and chlorinated in a one-pot reaction to form the final product. This transformation is typically achieved by heating the intermediate in an excess of a suitable reagent like formic acid to form the pyrimidinone, followed by treatment with a strong chlorinating agent such as phosphoryl chloride (POCl₃).[3] POCl₃ serves a dual role: it acts as a dehydrating agent to facilitate the initial cyclization into the pyrimidin-4-one ring system and subsequently chlorinates the hydroxyl group to yield the target 4-chloro derivative.[4][5]

The overall synthetic pathway is visualized below.

G cluster_0 cluster_1 cluster_2 cluster_3 A 3-Methyl-2-butanone + Malononitrile + Sulfur B 2-Amino-3-cyano-4,5-dimethylthiophene A->B  Gewald Reaction (Base catalyst, e.g., Morpholine) C 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one B->C  Formic Acid (HCOOH) (Reflux) D This compound C->D  Phosphoryl Chloride (POCl₃) (Reflux) G A 1. Knoevenagel Condensation B Ketone + Malononitrile -> α,β-Unsaturated Nitrile C 2. Michael Addition of Sulfur B->C D Sulfur nucleophile attacks the β-carbon E 3. Ring Closure & Tautomerization D->E F Thiolate attacks the nitrile group, followed by aromatization to form the thiophene ring

Sources

physicochemical properties of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a privileged heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere to quinazolines and purines. It serves as a critical electrophilic intermediate for generating libraries of kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, specifically designed for researchers optimizing nucleophilic aromatic substitution (


) workflows.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The physicochemical behavior of this molecule is dominated by the electron-deficient pyrimidine ring fused to the electron-rich thiophene. The C4-chlorine atom acts as a highly reactive "warhead" for diversification.

Table 1: Physicochemical Constants
PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Registry Derivative Class (See Note 1)Common analog: 13479-54-4 (4-Cl-2-Me)
Molecular Formula

Molecular Weight 198.67 g/mol
Appearance Off-white to pale yellow crystalline solidColor deepens upon hydrolysis/oxidation
Melting Point 118–124 °C (Predicted)Lower than unsubstituted analogs due to methyl disruption of

-stacking
Solubility (High) DCM, Chloroform, DMSO, DMFIdeal solvents for

reactions
Solubility (Low) Water, Hexanes, Diethyl EtherUseful for precipitation/trituration
LogP (Calc) ~2.6 – 2.9Lipophilic; cell-permeable scaffold
pKa (Conj.[1][2][3][4][5] Acid) ~2.5 (Pyrimidine N1/N3)Weakly basic; protonates in strong acid

(Note 1: While specific CAS numbers vary by vendor for the 2,5-dimethyl isomer, the chemistry described herein applies to the structural class defined by the thieno[2,3-d]pyrimidine core.)

Synthetic Access & Purity Profiling

Reliable access to high-purity material is contingent on the Gewald Reaction followed by cyclization. The specific 2,5-dimethyl substitution pattern requires precise precursor selection.

Retrosynthetic Logic
  • C4-Cl Installation: Via Vilsmeier-Haack type chlorination of the pyrimidin-4-one.

  • Pyrimidine Ring Closure: Condensation of 2-aminothiophene with a C2-carbon source (Acetamide/Acetic Anhydride).

  • Thiophene Formation: Gewald condensation of propionaldehyde (source of 5-Me), ethyl cyanoacetate, and elemental sulfur.

Synthetic Workflow Visualization

The following diagram illustrates the critical path to the target molecule, highlighting the origin of the methyl substituents.

SynthesisWorkflow Precursors Propionaldehyde + Ethyl Cyanoacetate + Sulfur (S8) Gewald Gewald Reaction (Base Catalyzed) Precursors->Gewald Thiophene Ethyl 2-amino-5-methyl thiophene-3-carboxylate Gewald->Thiophene Ring Formation Cyclization Cyclization (Ac2O / Acetamide) Thiophene->Cyclization + C2-Methyl Source Lactam 2,5-Dimethylthieno [2,3-d]pyrimidin-4(3H)-one Cyclization->Lactam Condensation Chlorination Chlorination (POCl3 / Reflux) Lactam->Chlorination Tautomer Activation Target TARGET: 4-Chloro-2,5-dimethyl thieno[2,3-d]pyrimidine Chlorination->Target Cl- Substitution

Figure 1: Step-wise synthetic pathway. The 5-methyl group originates from propionaldehyde, while the 2-methyl group is introduced during the pyrimidine ring closure.

Chemical Reactivity Profile

The utility of this compound lies in its reactivity at the C4 position.

Nucleophilic Aromatic Substitution ( )

The pyrimidine ring is electron-deficient, activating the C4-chloride for displacement.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Kinetics: The reaction rate is generally faster than equivalent quinazolines due to the specific electronic distribution of the fused thiophene ring.

  • Regioselectivity: Exclusive to C4. The C2-methyl group sterically and electronically deactivates the C2 position (if it were a leaving group), but here C4 is the only viable electrophile.

Stability & Hydrolysis Risks
  • Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis, reverting to the pyrimidinone (lactam) starting material.

    • Indicator: Appearance of a broad O-H/N-H stretch in IR (~3200 cm⁻¹) or a downfield shift in NMR.

    • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Acid Stability: Stable in anhydrous acid, but aqueous acid accelerates hydrolysis.

Experimental Protocols

Protocol A: Chlorination of the Pyrimidinone

This protocol assumes the possession of 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Safety:


 is corrosive and reacts violently with water. Perform in a fume hood.
  • Setup: Charge a round-bottom flask with the pyrimidinone intermediate (1.0 equiv).

  • Reagent: Add

    
     (5–10 equiv) as both reagent and solvent.
    
  • Reaction: Heat to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The starting material spot (polar, near baseline) should disappear, replaced by a less polar spot (Target).

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove excess

      
      .
      
    • Quenching: Pour the oily residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

    • Neutralize with saturated

      
       to pH 7–8.
      
  • Isolation: Extract with Dichloromethane (DCM) (3x). Dry organics over

    
    , filter, and concentrate.[6]
    
  • Purification: Recrystallize from Hexanes/DCM or perform flash chromatography if necessary.

Protocol B: General Displacement (Library Generation)

Standard procedure for coupling with amines.

  • Solvent: Dissolve this compound (1.0 equiv) in Isopropanol (IPA) or DMF.

  • Nucleophile: Add the amine (1.1–1.5 equiv).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 equiv) to scavenge HCl.

  • Conditions:

    • Aliphatic Amines: Stir at Room Temperature (1–4 h).

    • Aniline Derivatives: Heat to 60–80°C (4–12 h).

  • Visualization:

    • Product usually precipitates from IPA. Filter and wash with cold ether.

Decision Logic for Experimental Design

Use the following logic flow to determine reaction conditions based on nucleophile type.

ReactivityLogic Start Select Nucleophile Type Nucleophile Type? Start->Type Aliphatic Aliphatic Amine (Strong Nu) Type->Aliphatic Aromatic Aniline/Aromatic (Weak Nu) Type->Aromatic Oxygen Alkoxide/Phenol Type->Oxygen Cond1 Solvent: IPA/DCM Temp: RT Base: DIPEA Aliphatic->Cond1 Cond2 Solvent: DMF/Dioxane Temp: 80-100°C Base: DIPEA/K2CO3 Aromatic->Cond2 Cond3 Solvent: THF/DMF Temp: 0°C to RT Base: NaH Oxygen->Cond3

Figure 2: Reaction condition optimization based on nucleophile strength.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[7] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • PubChem Compound Summary. (2024). 4-Chlorothieno[2,3-d]pyrimidine (Parent Scaffold).[1][6][4] National Center for Biotechnology Information. Link

  • Joule, J. A., & Mills, K. (2010).[7] Heterocyclic Chemistry.[7][8] 5th Ed. Wiley. (Standard reference for Pyrimidine reactivity and

    
     mechanisms).
    
  • Rashad, A. E., et al. (2010). Synthesis and antiviral evaluation of some new thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.

Sources

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Architecture

Executive Summary

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a highly specialized heteroaromatic scaffold used primarily as a "warhead" intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and adenosine receptor antagonists. Structurally, it functions as a bioisostere of the quinazoline core found in drugs like Gefitinib, but with altered lipophilicity and electron density profiles due to the fused thiophene ring.

This guide details the structural identity, de novo synthesis, and reactivity profile of this specific isomer. While the 5,6-dimethyl isomer (CAS 108831-68-1) is a common commodity, the 2,5-dimethyl variant discussed here provides a unique vector for structure-activity relationship (SAR) exploration, particularly when steric bulk at the C6 position is undesirable.

Chemical Identity & Structural Analysis[1][2][3][4]

"Passport" Data

The specific 2,5-dimethyl isomer is often synthesized in-house rather than purchased as a bulk commodity. For procurement and verification, researchers must often rely on the precursor CAS or the structural analog data.

ParameterData
Chemical Name This compound
Molecular Formula

Molecular Weight 198.67 g/mol
CAS Number Not widely listed as commodity.[1][2][3] (See Precursor CAS: 4815-32-1 )
Structural Analog 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 108831-68-1)
SMILES Cc1csc2nc(C)nc(Cl)c12
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; Hydrolyzes in water
Structural Logic

The molecule consists of a pyrimidine ring fused to a thiophene ring.[4][5]

  • Position 4 (Chloro): The electrophilic center. The nitrogen atoms at positions 1 and 3 pull electron density, making C4 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Position 2 (Methyl): Derived from the cyclization reagent (acetonitrile/acetamide). Provides metabolic stability against oxidation compared to a C2-H.

  • Position 5 (Methyl): Located on the thiophene ring.[1][6] This methyl group is crucial for filling hydrophobic pockets in kinase ATP-binding sites without the steric clash often caused by larger phenyl substituents.

Synthetic Architecture

The synthesis of this compound is a linear, three-step process. The critical step is the selection of the correct Gewald reaction precursors to establish the 5-methyl regiochemistry.

Reaction Flowchart (DOT Visualization)

SynthesisPath Start Propanal + Ethyl Cyanoacetate + Sulfur (S8) Gewald Gewald Reaction (Morpholine/EtOH) Start->Gewald Precursor Ethyl 2-amino-5-methyl- thiophene-3-carboxylate (CAS: 4815-32-1) Gewald->Precursor Yield: ~60-70% Cyclization Cyclization (Acetonitrile / HCl gas) Precursor->Cyclization Intermediate 2,5-Dimethylthieno[2,3-d] pyrimidin-4(3H)-one Cyclization->Intermediate Ring Closure Chlorination Chlorination (POCl3 / Reflux) Intermediate->Chlorination Product 4-Chloro-2,5-dimethyl thieno[2,3-d]pyrimidine Chlorination->Product Vilsmeier-Haack Type

Caption: Linear synthesis route from commodity precursors to the final chloropyrimidine warhead.

Detailed Protocol
Step 1: The Gewald Reaction (Thiophene Construction)

Objective: Synthesize Ethyl 2-amino-5-methylthiophene-3-carboxylate (CAS 4815-32-1).[6][7]

  • Reagents: Propanal (Propionaldehyde), Ethyl Cyanoacetate, Elemental Sulfur (

    
    ), Morpholine (Catalyst).
    
  • Mechanism: Knoevenagel condensation of propanal and ethyl cyanoacetate followed by thionation and cyclization.

  • Note: Propanal is used to ensure the methyl group ends up at position 5. (Using acetone would yield a 4-methyl or 5,5-dimethyl derivative depending on conditions).

Step 2: Pyrimidine Ring Closure

Objective: Convert the amino-ester to the pyrimidinone.

  • Reagents: Acetonitrile (

    
    ), Dry HCl gas (or Acetyl Chloride).
    
  • Procedure:

    • Dissolve the thiophene precursor in dry dioxane or DMF.

    • Bubble dry HCl gas through the solution (or add acetyl chloride) to generate the imidate intermediate.

    • Heat to reflux to drive the cyclization.

    • Result: The "2-methyl" group is installed by the acetonitrile carbon backbone.

Step 3: Chlorination (The Activation)

Objective: Convert the stable lactam (pyrimidinone) to the reactive chloro-pyrimidine.

  • Reagents: Phosphoryl chloride (

    
    ), catalytic DMF.
    
  • Safety:

    
     is highly corrosive and reacts violently with water.
    
  • Protocol:

    • Suspend 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in

      
       (5-10 eq).
      
    • Add dry DMF (3-5 drops) as a catalyst (forms the Vilsmeier reagent).

    • Reflux at 100-110°C for 3-4 hours until the solution becomes clear.

    • Workup (Critical): Remove excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring to quench. Neutralize with 
      
      
      
      to precipitate the product.
    • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (Hexane:EtOAc).

Chemo-Reactivity Profile

The utility of this molecule lies entirely in the lability of the C4-Chlorine. It is a "gateway" molecule.

Nucleophilic Aromatic Substitution ( )

The C4 position is activated by the electron-withdrawing nature of the pyrimidine nitrogens (N1 and N3).

  • Amination: Reaction with primary/secondary amines (e.g., anilines, piperazines) in isopropanol or DMF with a base (

    
     or DIPEA) yields the kinase inhibitor core.
    
  • Etherification: Reaction with phenols or alkoxides yields ether-linked derivatives.

  • Suzuki-Miyaura Coupling: The C4-Cl can also participate in Pd-catalyzed cross-couplings to install aryl groups directly, though

    
     is more common for this scaffold.
    
Reactivity Map (DOT Visualization)

Reactivity Center 4-Chloro-2,5-dimethyl thieno[2,3-d]pyrimidine Amine R-NH2 / DIPEA (SNAr) Center->Amine Phenol Ar-OH / K2CO3 (SNAr) Center->Phenol Boronic Ar-B(OH)2 / Pd(0) (Suzuki) Center->Boronic Prod_Amine N-Substituted Kinase Inhibitor Amine->Prod_Amine Prod_Ether 4-Aryloxy Derivative Phenol->Prod_Ether Prod_C_C 4-Aryl Derivative Boronic->Prod_C_C

Caption: Divergent synthesis pathways utilizing the C4-Chloro "warhead."

References & Validation

Authoritative Sources:

  • Gewald Reaction Precursor: The synthesis of the starting material, Ethyl 2-amino-5-methylthiophene-3-carboxylate, is well-documented and commercially available (CAS 4815-32-1).

    • Source:

  • Thieno[2,3-d]pyrimidine Synthesis: General procedures for the cyclization of 2-aminothiophenes to thienopyrimidines using nitriles/formamide.

    • Source:

  • Chlorination Protocol: Standard Vilsmeier-Haack type chlorination of pyrimidinones using

    
    .
    
    • Source:

  • Structural Analog (5,6-Dimethyl): For spectral comparison and scaffold validation.

    • Source:[8]

Disclaimer: This guide is for research purposes. The synthesis involves hazardous reagents (


) and should only be performed by qualified chemists in a fume hood.

Sources

Spectroscopic Characterization of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery. Thienopyrimidines are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these molecules.

Molecular Structure and Key Features

The structure of this compound features a fused bicyclic system consisting of a thiophene ring and a pyrimidine ring. The molecule is substituted with a chloro group at the 4-position and two methyl groups at the 2- and 5-positions. These structural features will give rise to characteristic signals in the various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Based on data from analogous thieno[2,3-d]pyrimidine derivatives, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Singlet1HThiophene H
~ 2.8Singlet3H2-CH₃
~ 2.6Singlet3H5-CH₃

Interpretation:

  • The proton on the thiophene ring is expected to appear as a singlet in the aromatic region, typically between δ 7.2 and 7.4 ppm.

  • The two methyl groups at positions 2 and 5 are chemically non-equivalent and are therefore expected to resonate as two distinct singlets. The methyl group at the 2-position, being attached to the pyrimidine ring, is likely to be slightly downfield compared to the methyl group at the 5-position on the thiophene ring.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 165C2
~ 160C4
~ 155C7a
~ 135C5
~ 130C4a
~ 125Thiophene CH
~ 252-CH₃
~ 155-CH₃

Interpretation:

  • The carbon atoms of the pyrimidine ring (C2, C4, and C7a) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom.

  • The carbon atoms of the thiophene ring will resonate at slightly higher fields.

  • The two methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (CH₃)
~ 1600-1550StrongC=N and C=C stretching vibrations (pyrimidine and thiophene rings)
~ 1450MediumCH₃ bending
~ 850-750StrongC-Cl stretch
~ 700-600MediumC-S stretch

Interpretation:

The IR spectrum will be characterized by the stretching and bending vibrations of the aromatic and aliphatic C-H bonds, the C=N and C=C bonds of the heterocyclic rings, the C-Cl bond, and the C-S bond of the thiophene ring. The region between 1600 and 1550 cm⁻¹ will likely show strong absorptions corresponding to the conjugated ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₈H₇ClN₂S, and the monoisotopic mass is approximately 198.00 g/mol .[1]

Expected Observations:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 198. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 200 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of compounds containing one chlorine atom.[2]

  • Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Plausible fragmentation pathways could involve the loss of a chlorine radical, a methyl radical, or the cleavage of the heterocyclic rings.

G M [C8H7ClN2S]+. m/z = 198 M1 [C8H7N2S]+. m/z = 163 M->M1 - Cl M2 [C7H4ClN2S]+. m/z = 183 M->M2 - CH3

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • The solvent signal of CDCl₃ (δ 77.16 ppm) can be used as a reference.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Acquisition:

    • Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Conclusion

The spectroscopic data presented in this guide, although predicted, provide a robust framework for the structural characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the identity and purity of their synthesized compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. As a molecule of interest in medicinal chemistry, the thorough spectroscopic analysis of this compound and its derivatives is a critical step in the journey towards new therapeutic discoveries.

References

[3] ResearchGate. Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. Available at: [Link]

[4] Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Available at: [Link]

[5] Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]

[6] Hilaris Publisher. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Available at: [Link]

[7] MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Available at: [Link]

[8] PubChemLite. This compound. Available at: [Link]

[9] Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Available at: [Link]

[2] Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Available at: [Link]

[10] Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Available at:

[11] PMC. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine derivatives. Available at: [Link]

[12] Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

[13] Journal of Applied Pharmaceutical Science. Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Available at: [Link]

[1] PubChemLite. This compound. Available at: [Link]

Sources

Technical Guide: Solubility and Stability of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a specialized heterocyclic intermediate widely utilized in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., PI3K, mTOR) and adenosine receptor antagonists. Its core utility lies in the electrophilicity of the C-4 position, which serves as a "hot spot" for Nucleophilic Aromatic Substitution (


) reactions with amines, alkoxides, and thiols.

However, this reactivity imposes strict stability constraints. The compound is moisture-sensitive and prone to hydrolysis, reverting to the thermodynamically stable lactam (thienopyrimidin-4-one). This guide provides a definitive technical framework for handling, solubilizing, and storing this compound to maintain its integrity during experimental workflows.

Physicochemical Profile

Understanding the fundamental properties of the scaffold is prerequisite to successful manipulation.

PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 198.67 g/mol
Appearance White to pale yellow crystalline solidColor deepens to orange/brown upon degradation.[1]
LogP (Predicted) ~2.5 - 3.0Lipophilic; poor aqueous solubility.
Melting Point ~105–115 °CRange varies by purity/isomer; sharp MP indicates high purity.
Reactive Moiety C-Cl bond (C4 position)Susceptible to hydrolysis and nucleophilic attack.

Solubility Analysis

The lipophilic nature of the thienopyrimidine fused ring system dictates its solubility profile. It is essentially insoluble in water and requires organic solvents for stock preparation.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMSO High (>50 mg/mL)Preferred for biological assay stock solutions.
Polar Aprotic DMF High (>50 mg/mL)Excellent for synthetic reactions (

).
Chlorinated DCM /

Good (>20 mg/mL)Ideal for extraction and transport; easy to evaporate.
Esters Ethyl Acetate Moderate Good for chromatography (TLC/Column).
Alcohols Methanol/Ethanol Low/Moderate Soluble upon heating; risk of solvolysis (formation of methyl ether) if left for prolonged periods.
Aqueous Water/PBS Insoluble Do not use for stock preparation.
Hydrocarbons Hexanes Insoluble Useful as an anti-solvent for precipitation/purification.
Critical Protocol: Preparation of Stock Solutions

Objective: Prepare a stable 100 mM stock solution for biological screening.

  • Weighing: Weigh 19.87 mg of the compound into a sterile, amber glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage as lipophilic compounds can leach plasticizers or adsorb to the walls.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate for 1–2 minutes in a water bath (< 40°C).

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Stability & Reactivity

The stability of this compound is governed by the lability of the C-Cl bond.

Hydrolysis Mechanism

In the presence of moisture, particularly under acidic conditions (often generated by trace HCl formation from initial hydrolysis), the compound degrades to 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. This lactam is chemically inert to


 conditions, rendering the material useless for further synthesis.

Visualizing the Degradation Pathway:

DegradationPathway Compound 4-Chloro-2,5-dimethyl thieno[2,3-d]pyrimidine Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water H2O (Moisture) Water->Intermediate Lactam Degradation Product: Thienopyrimidin-4-one Intermediate->Lactam Elimination of Cl- HCl HCl (Autocatalytic) Intermediate->HCl HCl->Compound Catalyzes

Figure 1: Hydrolysis pathway. The formation of HCl creates an autocatalytic cycle, accelerating degradation in moist environments.

Storage Guidelines
  • Temperature: Store solid at -20°C. Short-term storage at 4°C is acceptable.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The solid is hygroscopic.

  • Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient for long-term protection against moisture ingress.

Handling & Experimental Workflows

To ensure data integrity, researchers must validate the compound's purity before use, especially if the container has been opened previously.

Quality Control (LC-MS)

Before committing the intermediate to a synthesis step, perform a rapid purity check.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: UV 254 nm.

  • Expected Result:

    • Target: Peak at ~199 m/z

      
      .
      
    • Impurity: Peak at ~181 m/z

      
       corresponds to the hydrolyzed lactam (OH replacement of Cl).
      
Decision Tree for Handling

Workflow Start Start: Solid Compound CheckAppearance Visual Inspection: White/Yellow vs. Orange/Brown Start->CheckAppearance SolventSelect Select Solvent CheckAppearance->SolventSelect DMSO DMSO/DMF (Biological/Synthesis) SolventSelect->DMSO DCM DCM/Chloroform (Transfer/Extraction) SolventSelect->DCM Dissolve Dissolve & Vortex DMSO->Dissolve DCM->Dissolve QC QC Check (LC-MS) Detect Hydrolysis (M-18) Dissolve->QC Pass Purity >95% QC->Pass Fail Purity <90% (Lactam present) QC->Fail Proceed Proceed to Experiment Pass->Proceed Rechlorinate Salvage: Reflux with POCl3 Fail->Rechlorinate Rechlorinate->QC

Figure 2: Operational workflow for handling 4-chlorothienopyrimidines. Note the salvage pathway: hydrolyzed material can often be re-chlorinated using phosphorus oxychloride (


).

References

  • PubChem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Duquesne Scholarship Collection. (2012). Synthesis of furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines (describing synthesis of 4-chloro-2,5-dimethyl derivative). Retrieved October 26, 2023, from [Link]

Sources

potential therapeutic targets of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

From 4-Chloro Precursor to Kinase Inhibition

Executive Summary

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine (hereafter referred to as 4-Cl-DTP ) is not a terminal therapeutic agent but a linchpin intermediate in medicinal chemistry. It serves as a highly reactive electrophilic scaffold used to synthesize libraries of bioisosteres targeting ATP-binding sites.

This guide analyzes the therapeutic utility of the 4-Cl-DTP core. By exploiting the lability of the C4-chlorine atom, researchers can access potent inhibitors of Receptor Tyrosine Kinases (RTKs) —specifically EGFR and VEGFR-2—and emerging antimicrobial targets like TrmD .

The Pharmacophore: Why This Scaffold Matters

The thieno[2,3-d]pyrimidine system is a classic purine bioisostere . In drug design, replacing the imidazole ring of purine (adenine) with a thiophene ring alters lipophilicity and electron density while retaining the critical hydrogen-bonding geometry required for ATP-competitive inhibition.

Structural Logic & Reactivity

The 4-Cl-DTP molecule is defined by two critical features:

  • The C4-Chloro "Warhead": The chlorine at position 4 is a potent leaving group. It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by primary and secondary amines. This allows for the rapid introduction of diverse "tail" groups that dictate target selectivity (e.g., anilines for EGFR, morpholines for PI3K).
    
  • The 2,5-Dimethyl Pattern:

    • C2-Methyl: Positions the molecule within the solvent-exposed region of the kinase binding pocket.

    • C5-Methyl: Adds hydrophobic bulk that can interact with the "gatekeeper" residues in the ATP cleft, often improving selectivity over the native purine cofactor.

Primary Therapeutic Targets

The biological activity of 4-Cl-DTP is realized only after derivatization. The following targets are the most validated for libraries generated from this specific precursor.

A. Oncology: EGFR and VEGFR-2 Inhibition

Derivatives of 4-Cl-DTP are designed to mimic Gefitinib and Erlotinib. By displacing the chlorine with substituted anilines (e.g., 3-chloro-4-fluoroaniline), the resulting molecule binds to the hinge region of the kinase.

  • Mechanism: Competitive inhibition of the ATP-binding site.[1]

  • Key Interaction: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with the backbone amino acids of the kinase hinge (e.g., Met793 in EGFR).

  • Data Profile: 4-amino-substituted thienopyrimidines have demonstrated

    
     values in the nanomolar range (10–50 nM)  against VEGFR-2 in HUVEC cell lines [1].
    
B. Antimicrobial: Bacterial TrmD Inhibition

Recent studies have identified thienopyrimidines as inhibitors of tRNA (guanine-N(1)-)-methyltransferase (TrmD) , an essential enzyme in bacterial protein synthesis.

  • Selectivity: Unlike traditional antibiotics that target the ribosome, TrmD inhibitors derived from this scaffold target a distinct folate-dependent pathway, showing efficacy against Multi-Drug Resistant (MDR) Staphylococcus aureus (MRSA) [2].

C. PI3K/mTOR Dual Inhibition

Substitution at the C4 position with cyclic amines (morpholine or piperazine) shifts the selectivity profile toward the Phosphoinositide 3-kinase (PI3K) pathway. The oxygen of the morpholine ring often recruits a critical water molecule to bridge interactions within the PI3K affinity pocket [3].

Quantitative Data Summary

The table below summarizes the Structure-Activity Relationship (SAR) trends when 4-Cl-DTP is reacted with various nucleophiles.

Nucleophile (R-H)Resulting Substituent at C4Primary TargetTypical IC50 / MICTherapeutic Indication
3-Chloro-4-fluoroaniline 3-Cl-4-F-anilinoEGFR / VEGFR-2 15 - 80 nMNSCLC, Angiogenesis
Morpholine MorpholinoPI3K

0.5 - 2.0

M
Solid Tumors
Benzylamine BenzylaminoTrmD 2 - 16 mg/LMRSA, VRE Infections
Hydrazine Hydrazino (cyclized later)DHFR VariableAntimicrobial / Antifolate
Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives (The

Reaction)

Objective: To convert the inactive 4-chloro precursor into a kinase-active 4-amino derivative.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Aniline derivative or cyclic amine (1.1 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Catalyst: Catalytic HCl (if using anilines) or Triethylamine (if using aliphatic amines)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 4-Cl-DTP in 10 mL of anhydrous Isopropanol.

  • Addition: Add 1.1 mmol of the target amine.

    • Critical Control: If the amine is an aniline (weak nucleophile), add 2 drops of conc. HCl to activate the pyrimidine ring via protonation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    product.
  • Isolation: Cool to room temperature. The product usually precipitates as a hydrochloride salt. Filter the solid and wash with cold ether.

  • Validation: Verify structure via

    
    -NMR (Look for the disappearance of the C4-Cl signal and appearance of N-H protons).
    
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: To quantify the inhibitory potential of the synthesized derivative against EGFR.

  • Preparation: Prepare 3x concentrations of the Enzyme (EGFR), Substrate (Poly Glu:Tyr), and ATP in kinase buffer.

  • Compound Dosing: Serially dilute the synthesized thienopyrimidine in DMSO (10 mM stock down to 1 nM).

  • Incubation: Add 2

    
    L of compound and 4 
    
    
    
    L of EGFR enzyme to a 384-well plate. Incubate for 10 min at
    
    
    .
  • Reaction Start: Add 4

    
    L of ATP/Substrate mix. Incubate for 60 min.
    
  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure luminescence. Plot RLU vs. log[Concentration] to calculate

    
    .
    
Visualization of Pathways
Diagram 1: Chemical Synthesis Logic

This diagram illustrates the conversion of the 4-chloro precursor into active therapeutic classes.

SynthesisPath Precursor 4-Chloro-2,5-dimethyl thieno[2,3-d]pyrimidine (The Scaffold) Reagent_A Reaction A: + Anilines / H+ Precursor->Reagent_A SnAr Mechanism Reagent_B Reaction B: + Morpholine / Base Precursor->Reagent_B Reagent_C Reaction C: + Benzylamines Precursor->Reagent_C Product_A 4-Anilino Derivative (Tyrosine Kinase Inhibitor) Reagent_A->Product_A Target: EGFR/VEGFR Product_B 4-Morpholino Derivative (PI3K Inhibitor) Reagent_B->Product_B Target: PI3K/mTOR Product_C 4-Benzylamino Derivative (Antimicrobial/TrmD) Reagent_C->Product_C Target: Bacteria (MRSA)

Caption: Divergent synthesis strategy utilizing the 4-chloro core to access distinct therapeutic classes.

Diagram 2: Mechanism of Action (EGFR Pathway)

This diagram details the downstream effects of the synthesized inhibitor on cancer cell survival.

EGFR_Pathway Drug Thienopyrimidine Derivative EGFR EGFR (Receptor) Drug->EGFR Competes with ATP (Hinge Binding) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS ATP ATP ATP->EGFR Blocked AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibited RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibited

Caption: Signal transduction blockade. The drug prevents ATP binding, halting the PI3K/AKT and RAS/RAF cascades.

References
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Source: PubMed / Bioorganic Chemistry Link:[Link]

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. Source: ChemMedChem Link:[Link]

  • Discovery of new thieno[2,3-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Source: European Journal of Medicinal Chemistry Link:[Link]

  • Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives. Source: Academia.edu / Journal of Chemistry Link:[Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity. Source: Journal of Medicinal Chemistry Link:[Link]

Sources

Thienopyrimidine Scaffolds: A Technical Guide to Mechanism, SAR, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyrimidines represent a privileged scaffold in medicinal chemistry, primarily functioning as bioisosteres of purines (adenine) and quinazolines.[1] Their core utility lies in their ability to competitively inhibit ATP binding sites in kinases, most notably within the PI3K/Akt/mTOR signaling cascade. This guide dissects the molecular mechanism of action (MoA) of thienopyrimidine derivatives, detailing their structural binding modes, dual-inhibition capabilities, and the experimental workflows required to validate their efficacy in drug discovery.

Part 1: Structural Basis & Mechanism of Action

The Bioisosteric Advantage

The thienopyrimidine core (specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine) mimics the adenine ring of ATP. This structural mimicry allows the molecule to occupy the ATP-binding cleft of protein kinases with high affinity.

  • Core Interaction: The nitrogen atoms in the pyrimidine ring serve as hydrogen bond acceptors, while the amine or other functional groups at the C-4 position often act as hydrogen bond donors.

  • Hinge Region Binding: In the context of PI3K (Phosphoinositide 3-kinase), the thienopyrimidine motif anchors itself to the "hinge region" of the kinase domain (connecting the N- and C-lobes). This prevents the transfer of the terminal phosphate from ATP to the lipid substrate (PIP2).

Primary Target: The PI3K/Akt/mTOR Axis

While thienopyrimidines target various kinases (including EGFR and VEGFR), their most significant impact is observed in the inhibition of Class I PI3K isoforms and mTOR (mammalian Target of Rapamycin).

  • Dual Inhibition: Many thienopyrimidines, such as Pictilisib (GDC-0941) , act as dual inhibitors. They block the catalytic p110 subunit of PI3K and the ATP-binding site of mTOR.

  • Downstream Consequence: By blocking PI3K, the conversion of PIP2 to PIP3 is halted. Without PIP3, PDK1 cannot recruit or phosphorylate Akt at T308. Consequently, the entire pro-survival and proliferative cascade is silenced.

Visualization: The Inhibition Pathway

The following diagram illustrates the precise intervention points of thienopyrimidine compounds within the PI3K signaling cascade.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates (T308) mTOR mTORC1/2 Akt->mTOR Activates Effect Cell Survival & Proliferation mTOR->Effect Drives Drug Thienopyrimidine (e.g., GDC-0941) Drug->PI3K ATP Competitive Inhibition Drug->mTOR Dual Inhibition

Caption: Thienopyrimidines block the ATP-binding pockets of PI3K and mTOR, arresting signal transduction.[2]

Part 2: Structure-Activity Relationship (SAR)[1][3][4]

To optimize a thienopyrimidine "hit" into a "lead," medicinal chemists manipulate specific positions on the scaffold.

PositionStructural RoleOptimization Strategy
Core Scaffold Hinge BinderThe thieno[2,3-d]pyrimidine core mimics the adenine ring of ATP. Essential for basic affinity.[3]
C-4 Position Affinity Pocket BinderSubstitution with morpholine is critical. The oxygen in morpholine often forms a hydrogen bond with the backbone amide of Val851 (in PI3K

).
C-2 Position Specificity/SolubilityIntroduction of heteroaryl groups (e.g., indazole in GDC-0941) improves selectivity against other kinases and enhances solubility.
C-6 Position Solvent ExposureGroups here extend into the solvent-exposed region. Ideal for attaching solubilizing tails (e.g., piperazine-sulfonamides) to improve PK properties.

Part 3: Experimental Validation Workflows

Trustworthy data requires self-validating experimental systems. Below are the standard protocols for validating thienopyrimidine activity.

Biochemical Validation: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the generation of ADP, which is linearly correlated with ATP consumption.

Protocol:

  • Reagent Prep: Prepare 2.5x Kinase Buffer (HEPES, MgCl₂, MnCl₂, BSA, DTT).

  • Reaction Assembly:

    • Add 2 µL of Thienopyrimidine compound (serial dilution in DMSO).

    • Add 4 µL of PI3K Enzyme (0.5 ng/µL).

    • Control 1 (Max Signal): Enzyme + Substrate + DMSO (No Inhibitor).

    • Control 2 (Min Signal): No Enzyme (Buffer only).

  • Initiation: Add 4 µL of Substrate/ATP mix (PIP2:PS lipid vesicles + UltraPure ATP).

  • Incubation: 60 minutes at Room Temperature (RT).

  • Depletion: Add 10 µL ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 mins.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase signal). Incubate 30 mins.
  • Read: Measure Luminescence (RLU).

  • Validation Calculation: Calculate the Z-factor. A value

    
     confirms the assay is robust.
    
    
    
    
Cellular Target Engagement: Western Blotting

Demonstrating that the compound enters the cell and inhibits the specific pathway is crucial.

Protocol:

  • Cell Culture: Seed PC3 or MCF-7 cells (PI3K-hyperactive lines).

  • Treatment: Treat with Thienopyrimidine (e.g., 0.1, 1.0, 10 µM) for 2–4 hours.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Critical: Without phosphatase inhibitors, phosphorylation signals are lost.

  • Blotting:

    • Primary Targets: p-Akt (Ser473), p-Akt (Thr308), p-S6 Ribosomal Protein (mTOR marker).

    • Loading Control: Total Akt,

      
      -Actin.
      
  • Interpretation: A dose-dependent reduction in p-Akt/p-S6 without a reduction in Total Akt indicates specific pathway inhibition.

Validation Logic Diagram

Validation_Workflow Step1 In Silico Docking (Hinge Binding Prediction) Step2 Enzymatic Assay (ADP-Glo / IC50) Step1->Step2 Select Hits Step3 Cellular Assay (Western Blot: p-Akt) Step2->Step3 Confirm Cell Entry Step4 Crystallography (Co-crystal Confirmation) Step3->Step4 Structural Proof

Caption: The stepwise progression from computational prediction to structural confirmation.

Part 4: Secondary Mechanism (Antimicrobial)

While primarily known as kinase inhibitors, thienopyrimidines also function as Dihydrofolate Reductase (DHFR) inhibitors in bacteria and fungi.

  • Mechanism: They mimic the pteridine ring of folate, competitively inhibiting DHFR.[4]

  • Result: Depletion of tetrahydrofolate, halting DNA/RNA synthesis in microbes.

  • Relevance: This "off-target" effect can be optimized for antimicrobial drug development or must be screened out to avoid toxicity in oncology applications.

References

  • Genentech/Roche. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Link

  • SelleckChem. (n.d.). Pictilisib (GDC-0941) PI3K Inhibitor: Chemical Structure and Biological Activity. Link

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Link

  • MedChemExpress. (n.d.). Pictilisib (GDC-0941) Mechanism and Datasheet. Link

  • National Institutes of Health (PMC). (2023). Thienopyrimidine Scaffolds as Promising Antimicrobial Agents: DHFR Inhibition. Link

Sources

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thieno[2,3-d]pyrimidine Analogs for Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity, particularly protein kinases. Its rigid, planar structure, combined with a rich potential for diverse functionalization at multiple positions, makes it an ideal framework for developing potent and selective inhibitors.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized oncology, and the thieno[2,3-d]pyrimidine scaffold has been instrumental in this progress. This guide provides a comprehensive overview of the rationale, synthetic strategies, and biological evaluation workflows for discovering novel thieno[2,3-d]pyrimidine analogs, with a specific focus on their application as kinase inhibitors.

Core Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine Framework

The versatility of the thieno[2,3-d]pyrimidine system stems from the robust and convergent synthetic routes available for its construction. The most reliable and widely adopted method is a multi-step sequence that begins with the Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrimidine ring.

The Gewald Reaction: A Powerful Entry to 2-Aminothiophenes

The Gewald reaction is a cornerstone of thiophene synthesis, valued for its operational simplicity and the use of readily available starting materials. It involves a one-pot condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst.

Causality Behind the Choice: The power of the Gewald reaction lies in its convergence. It efficiently assembles a highly functionalized 2-aminothiophene-3-carbonitrile intermediate. This intermediate is perfectly primed for subsequent elaboration into the pyrimidine ring, as the ortho-amino and nitrile groups are positioned for intramolecular cyclization. The choice of a basic catalyst, typically a secondary amine like piperidine or morpholine, is critical as it facilitates both the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, and the subsequent addition of sulfur.

General Synthetic Workflow

The overall synthetic strategy is a three-stage process designed for modularity, allowing for the introduction of chemical diversity at different stages.

G cluster_0 Stage 1: Thiophene Formation cluster_1 Stage 2: Pyrimidine Annulation cluster_2 Stage 3: Functionalization for Kinase Targeting a Ketone/Aldehyde + Active Methylene Nitrile + Sulfur b Gewald Reaction a->b Base (e.g., Piperidine), Solvent (e.g., Ethanol) c 2-Aminothiophene-3-carbonitrile (Core Intermediate) b->c d Cyclization c->d Formamide or Triethyl Orthoformate e Thieno[2,3-d]pyrimidin-4(3H)-one d->e f Chlorination e->f POCl3 or (COCl)2/DMF g 4-Chlorothieno[2,3-d]pyrimidine f->g h Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) g->h Boronic Acid/Ester, Base, Pd Catalyst i Novel Thieno[2,3-d]pyrimidine Analog (Final Product) h->i

Caption: General synthetic workflow for novel thieno[2,3-d]pyrimidine analogs.

Stage 2 & 3: From Thiophene to Functionalized Kinase Inhibitor
  • Pyrimidine Ring Formation: The 2-aminothiophene-3-carbonitrile intermediate is cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one. A common and effective method involves heating the intermediate in an excess of formamide, which serves as both the reagent and solvent.[1] This reaction proceeds through an initial formation of an N-formyl intermediate, followed by intramolecular cyclization of the formamidine onto the nitrile group.

  • Activation for Diversification (Chlorination): The carbonyl group at the C4 position is not ideal for direct coupling reactions to introduce diversity. Therefore, it is converted into a more reactive leaving group. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride/DMF effectively transforms the thieno[2,3-d]pyrimidin-4(3H)-one into the highly reactive 4-chlorothieno[2,3-d]pyrimidine intermediate.[2][3] This chloro-derivative is a key hub for introducing a variety of substituents.

  • Palladium-Catalyzed Cross-Coupling (Suzuki Reaction): To install the crucial aryl or heteroaryl moieties that often occupy the ATP-binding site of kinases, palladium-catalyzed cross-coupling reactions are employed. The Suzuki-Miyaura coupling is particularly powerful, reacting the 4-chlorothieno[2,3-d]pyrimidine with a wide array of commercially available or readily synthesized boronic acids or esters.[4][5][6] This reaction offers excellent functional group tolerance and reliably forms the C-C bond, yielding the final, diverse analogs. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate species, and reductive elimination to form the product and regenerate the catalyst.[2]

Case Study: Synthesis of a 4-Anilino-Thieno[2,3-d]pyrimidine EGFR Inhibitor

Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target, and many effective inhibitors feature a 4-anilino pyrimidine core. This section provides a trusted, step-by-step protocol for the synthesis of a representative analog.

Protocol: Synthesis of 4-(4-chloroanilino)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine

Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate I)

  • Rationale: This is a classic Gewald reaction to build the core thiophene ring. Cyclohexanone provides the R1 and R2 substituents which will form the fused saturated ring.

  • Procedure:

    • To a 250 mL round-bottom flask, add cyclohexanone (10.0 g, 0.102 mol), malononitrile (6.7 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 mol) in ethanol (50 mL).

    • Add piperidine (5 mL) dropwise while stirring at room temperature.

    • Heat the mixture to 50-60°C and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture in an ice bath. A solid precipitate will form.

    • Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield Intermediate I as a pale-yellow solid.[3]

Step 2: Synthesis of 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate II)

  • Rationale: Cyclization using formamide provides the pyrimidinone ring system.

  • Procedure:

    • Place Intermediate I (10.0 g, 0.052 mol) in a 100 mL round-bottom flask.

    • Add formamide (50 mL) and heat the mixture to 180-190°C for 5 hours.

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain Intermediate II.[1]

Step 3: Synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (Intermediate III)

  • Rationale: Conversion of the C4-hydroxyl group to a chloride using POCl₃ activates the position for nucleophilic substitution.

  • Procedure:

    • In a well-ventilated fume hood, suspend Intermediate II (5.0 g, 0.023 mol) in phosphorus oxychloride (POCl₃, 25 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

    • Heat the mixture to reflux (approx. 110°C) for 3 hours.

    • Carefully cool the mixture and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (DCM, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate III.[3]

Step 4: Synthesis of 4-(4-chloroanilino)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (Final Product)

  • Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction where the aniline derivative displaces the chloride at the C4 position.

  • Procedure:

    • Dissolve Intermediate III (2.0 g, 8.4 mmol) and 4-chloroaniline (1.2 g, 9.2 mmol) in isopropanol (40 mL).

    • Add a catalytic amount of concentrated HCl (2-3 drops).

    • Heat the mixture to reflux for 6 hours.

    • Cool to room temperature. Filter the resulting solid precipitate.

    • Wash the solid with cold isopropanol and then diethyl ether.

    • Dry the product under vacuum to obtain the final compound.

Biological Evaluation Workflow

The discovery of a novel kinase inhibitor requires a systematic evaluation of its biological activity. This workflow progresses from broad cellular effects to specific enzymatic inhibition.

Caption: A typical workflow for the biological evaluation of kinase inhibitors.

Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a self-validating system to quantify the inhibitory effect of a compound directly on the EGFR enzyme. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

  • Principle: The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the produced ADP into ATP, fueling a luciferase/luciferin reaction that generates a luminescent signal.

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the test compound at various concentrations (typically a serial dilution in DMSO, then diluted in assay buffer). Add the EGFR enzyme (wild-type or mutant) and a suitable substrate peptide.

    • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Termination & ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction. Incubate for 30 minutes.

    • Measurement: Measure the luminescence using a plate reader.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the thieno[2,3-d]pyrimidine scaffold allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors.

Table 1: SAR of 4-Anilino-thieno[2,3-d]pyrimidine Analogs as EGFR Inhibitors
Compound IDR¹ (at C2-phenyl)R² (at C4-anilino)EGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)
5a HH12.598.3
5b 4-OCH₃H7.865.1
5c H4-Cl4.642.7
5d 4-OCH₃4-Cl1.921.5
Data is representative and compiled for illustrative purposes based on common SAR findings in the literature.[3]

Expert Insights from SAR Data:

  • C4-Anilino Substitution: The data clearly indicates that substitution on the 4-anilino ring is critical for potency. The addition of a chlorine atom at the para-position (Compound 5c vs. 5a ) significantly improves inhibition against both wild-type (WT) and the clinically relevant T790M resistance mutant of EGFR.[3] This is likely due to favorable hydrophobic and electronic interactions within the ATP-binding pocket.

  • C2-Aryl Substitution: Modifications on the C2-phenyl ring also modulate activity. An electron-donating methoxy group at the para-position (Compound 5b vs. 5a ) enhances potency.[3]

  • Synergistic Effects: The combination of optimal substituents at both positions leads to a synergistic increase in potency. Compound 5d , which features both the 4-methoxy on the C2-phenyl ring and the 4-chloro on the C4-anilino ring, is the most potent analog in this series against both enzyme forms.

EGFR Signaling Pathway Inhibition

The ultimate goal of these inhibitors is to block the downstream signaling cascades that drive cancer cell proliferation and survival. EGFR activation triggers multiple pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for inhibitors of EGFR, PI3K, and other tyrosine kinases. The presence of the chlorine atom at the C4 position renders the molecule highly reactive toward nucleophilic aromatic substitution (


), allowing for rapid diversification of library candidates.

The synthesis is designed in three modular stages:

  • Gewald Reaction: Construction of the thiophene core with specific regiochemistry.

  • Pinner-like Cyclization: Annulation of the pyrimidine ring using acetonitrile.

  • Vilsmeier-Type Chlorination: Activation of the carbonyl pharmacophore.

Retrosynthetic Analysis & Strategy

To achieve the specific 2,5-dimethyl substitution pattern, the starting materials must be selected to map correctly onto the final fused ring system.

  • The 5-Methyl Group: Originates from the thiophene precursor. In the thieno[2,3-d] system, position 5 corresponds to position 4 of the original thiophene ring. Therefore, we require Ethyl 2-amino-4-methylthiophene-3-carboxylate . This is accessible via the Gewald reaction using acetone .

  • The 2-Methyl Group: Originates from the cyclization reagent. Acetonitrile (

    
    ) provides the two-carbon fragment necessary to close the pyrimidine ring and install the methyl group at C2.
    
Reaction Pathway Visualization

Retrosynthesis Target This compound Pyrimidinone 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Target->Pyrimidinone Deoxychlorination Thiophene Ethyl 2-amino-4-methylthiophene-3-carboxylate Pyrimidinone->Thiophene Cyclization SM Acetone + Ethyl Cyanoacetate + Sulfur Thiophene->SM Gewald Reaction Cyclizer Acetonitrile / HCl(g) Chlorinator POCl3

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry for the 2,5-dimethyl substitution.

Experimental Protocols

Module 1: The Gewald Synthesis

Objective: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate. Criticality: This step establishes the 5-methyl position of the final scaffold. Using acetone (symmetric ketone) ensures the methyl group is placed at position 4 of the thiophene ring (which maps to position 5 of the final fused system).

Reagents:

  • Acetone (1.0 equiv)

  • Ethyl Cyanoacetate (1.0 equiv)

  • Sulfur (elemental, powder) (1.0 equiv)

  • Diethylamine (0.5 equiv) or Morpholine

  • Ethanol (Solvent)[1][2][3]

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to sulfur precipitation), a reflux condenser, and a dropping funnel.

  • Mixing: Charge the flask with Ethyl Cyanoacetate (11.3 g, 100 mmol), Acetone (5.8 g, 100 mmol), and Sulfur (3.2 g, 100 mmol) in Ethanol (30 mL).

  • Initiation: Add Diethylamine (5 mL) dropwise over 10 minutes. Note: The reaction is exothermic. Maintain temperature below 50°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 12 hours. The sulfur should dissolve as the reaction progresses.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, remove ethanol under reduced pressure, dissolve the residue in Ethyl Acetate, wash with water, and recrystallize from ethanol/water.

  • Validation: Check TLC (Hexane:EtOAc 4:1). The product (amine) is UV active and stains red/purple with ninhydrin.

Module 2: Pyrimidine Ring Annulation

Objective: Synthesis of 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Mechanism: Acid-catalyzed condensation of the amino-ester with a nitrile (Pinner synthesis variation).

Reagents:

  • Thiophene Intermediate (from Module 1)

  • Acetonitrile (Solvent and Reagent)[2]

  • HCl gas (Dry) or Acetyl Chloride (alternative source)

Protocol:

  • Setup: Use a completely dry 2-neck flask equipped with a gas inlet tube.

  • Dissolution: Dissolve the Thiophene intermediate (10 g) in anhydrous Acetonitrile (50 mL).

  • Cyclization: Bubble dry HCl gas through the solution for 2-3 hours. The mixture will heat up; control temperature to 40-50°C. Caution: Use a fume hood trap for excess HCl.

    • Alternative (Liquid Phase): If HCl gas is unavailable, dissolve the thiophene in Acetonitrile and add 4.0 equiv of 4M HCl in Dioxane. Heat to reflux for 6 hours.

  • Precipitation: Cool the mixture to room temperature and pour into ice-cold water (200 mL). Neutralize carefully with solid

    
     to pH 7.
    
  • Isolation: The pyrimidinone precipitates as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 60°C.

Module 3: Chlorination (Activation)

Objective: Synthesis of this compound. Safety Critical:


 is highly corrosive and reacts explosively with water.

Reagents:

  • Pyrimidinone Intermediate (from Module 2)

  • Phosphorus Oxychloride (

    
    ) (excess, solvent)[4]
    
  • N,N-Dimethylaniline (Catalyst, 1-2 drops)

Protocol:

  • Setup: Dry 100 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Reaction: Place the Pyrimidinone (5.0 g) in the flask. Add

    
     (25 mL). Add 2 drops of N,N-Dimethylaniline.
    
  • Reflux: Heat the mixture to reflux (105°C) for 3-4 hours. The solid starting material will dissolve, turning the solution yellow/brown.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The starting material (polar) converts to a much less polar spot (chloride).

  • Quenching (High Risk):

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Do not let the temperature rise above 10°C to prevent hydrolysis of the chloride.

  • Extraction: Extract the aqueous slurry immediately with Dichloromethane (3 x 50 mL).

  • Purification: Wash organic layer with saturated

    
     (cold) and Brine. Dry over 
    
    
    
    . Evaporate to yield the crude chloro-compound.
  • Storage: Store under inert gas at -20°C. The chloride is sensitive to moisture.

Quantitative Data & Stoichiometry

ComponentRoleEquivMW ( g/mol )Notes
Step 1
AcetoneSM (Ketone)1.058.08Determines 5-Me position
Ethyl CyanoacetateSM (Nitrile)1.0113.11
SulfurReagent1.032.06Use fine powder
DiethylamineBase0.573.14Catalyst
Step 2
Thiophene Int.Precursor1.0~227.28
AcetonitrileReagentExcess41.05Solvent & Reactant
HCl (gas)CatalystExcess36.46Anhydrous is critical
Step 3
Pyrimidinone Int.Precursor1.0~222.26

Chlorinating5-10153.33Acts as solvent

Process Workflow & Safety (Graphviz)

Workflow cluster_0 Step 1: Gewald cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination Mix Mix Acetone/Cyanoacetate/S Reflux1 Reflux 12h (EtOH) Mix->Reflux1 Filter1 Filter Solid Reflux1->Filter1 Gas Saturate with HCl(g) Filter1->Gas Heat2 Heat 50°C Gas->Heat2 Neutralize Neutralize (NaHCO3) Heat2->Neutralize Reflux3 Reflux in POCl3 Neutralize->Reflux3 Quench Ice Quench (Exothermic!) Reflux3->Quench Extract DCM Extraction Quench->Extract

Figure 2: Operational workflow emphasizing the critical quench step in Module 3.

Troubleshooting & Expert Tips

  • Gewald "Tarry" Residue:

    • Problem: The reaction yields a dark, sticky tar instead of a solid.

    • Solution: This is common with sulfur reactions. Triturate the crude tar with cold ethanol or diethyl ether to induce crystallization. Ensure the sulfur used is finely powdered to increase surface area and reactivity.[5]

  • Incomplete Cyclization (Step 2):

    • Problem: TLC shows remaining amine starting material.

    • Solution: Water is the enemy here. Ensure the acetonitrile is anhydrous. If using HCl gas, ensure the stream is dried through a

      
       trap before entering the reaction vessel.
      
  • Hydrolysis during Quench (Step 3):

    • Problem: Yield of chloride is low; pyrimidinone (SM) is recovered.

    • Cause: The quench was too hot or too slow, allowing the water to attack the newly formed C-Cl bond (reverting it to C-OH).

    • Fix: Quench onto ice very slowly but extract immediately once the ice melts. Keep the biphasic mixture cold (

      
      ).
      

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[5] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[5]

  • Sabnis, R. W., et al. (1999).[6] 2-Aminothiophenes: A Review. Journal of Heterocyclic Chemistry, 36(2), 333-345.

  • BenchChem. (2025).[7] Application Notes and Protocols for the Gewald Reaction.

  • Sureja, D., et al. (2016).[8] POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives. ResearchGate.

  • Nasuhipur, F., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. RSC Advances.

Sources

Application Note: Functionalization of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental protocols for reacting 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine , a privileged scaffold in medicinal chemistry often used to develop kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents.

The guide focuses on the two primary reactivity pathways for the C4-chloride: Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Coupling .

Executive Summary & Chemical Profile[1]

The this compound scaffold features a highly reactive electrophilic center at the C4 position. The electron-deficient pyrimidine ring activates the chlorine atom for displacement, while the thiophene fusion and methyl substituents modulate solubility and electronic density.

Chemical Profile
PropertySpecification
CAS Number 108831-68-1 (Generic analog ref)
Molecular Weight ~198.67 g/mol
Reactivity Hub C4-Cl : High susceptibility to

and Pd-oxidative addition.[1][2]
Stability Moisture sensitive. Hydrolyzes to the 4-one (tautomer) in acidic/aqueous conditions.
Solubility Soluble in DCM, DMF, DMSO, hot EtOH. Insoluble in water.

Experimental Decision Tree

Before starting, select the appropriate pathway based on your target functional group.

ReactionPathways Start Starting Material: 4-Cl-2,5-dimethylthieno[2,3-d]pyrimidine Target Target Moiety? Start->Target Amine N-Linked (Amines/Anilines) Target->Amine NH-R Carbon C-Linked (Aryl/Alkyl) Target->Carbon C-R Ether O-Linked (Alkoxides) Target->Ether O-R SNAr Protocol A: SNAr (Thermal/MW) Amine->SNAr 1°/2° Amines Buchwald Protocol C: Buchwald-Hartwig Amine->Buchwald Low Nucleophilicity Suzuki Protocol B: Suzuki Coupling Carbon->Suzuki Boronic Acids Ether->SNAr NaH/ROH

Figure 1: Decision tree for selecting the optimal synthetic strategy based on the desired nucleophile.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Primary amines, secondary amines, and anilines with electron-donating groups.

Mechanistic Insight

The reaction proceeds via a Meisenheimer-like transition state. The nitrogen at N3 facilitates the addition of the nucleophile, and the aromaticity is restored upon the expulsion of the chloride ion. The 2,5-dimethyl pattern provides slight electron donation, potentially requiring higher temperatures than the unsubstituted parent scaffold.

Standard Operating Procedure (Thermal)

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the 4-chloro substrate in 5 mL of iPrOH.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) under an inert atmosphere (

    
    ).
    
    • Note: Reaction times typically range from 2 to 6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Workup:

    • Scenario 1 (Precipitation): Upon cooling to

      
      , the product often precipitates. Filter and wash with cold ether.
      
    • Scenario 2 (Extraction): If no precipitate, evaporate solvent, redissolve in DCM, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Column Chromatography (

    
    , MeOH/DCM gradient).
    
High-Throughput Modification (Microwave)

For library generation, microwave irradiation significantly accelerates kinetics.

  • Solvent: n-Butanol or DMF.

  • Conditions:

    
     for 15–30 minutes.
    
  • Advantage: Minimizes hydrolysis byproducts due to short reaction times.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Forming C-C bonds (Aryl, Heteroaryl, Alkenyl).

Mechanistic Insight

The C4-Cl bond is chemically similar to a heteroaryl chloride. Oxidative addition of Pd(0) is the rate-limiting step. Phosphine ligands are required to stabilize the Pd species.

Standard Operating Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for steric bulk)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the 4-chloro substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst (0.05 equiv). Purge with Argon.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL/g) and 2M

    
     (3.0 equiv).
    
  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Quench: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.[3]

  • Workup: Partition the filtrate between EtOAc and water. Wash organic layer with brine.

  • Purification: Flash chromatography is mandatory to remove phosphine oxides.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Starting material remains Low nucleophilicity or steric hindrance.Switch solvent to DMF/DMSO and increase Temp to

. Use Microwave.
Formation of "4-Hydroxy" (Product mass - Cl + OH) Hydrolysis due to wet solvent.Dry solvents over molecular sieves. Use anhydrous DIPEA. Ensure inert atmosphere.
Black precipitate in Suzuki Catalyst decomposition (Pd black).Ensure rigorous degassing (freeze-pump-thaw) before heating.
Analytical Validation (NMR)

Successful substitution at C4 is often confirmed by:

  • Disappearance of the starting material peaks.

  • Shift in Methyl Groups: The 2-Me and 5-Me protons often shift slightly upfield (0.1 - 0.3 ppm) upon substitution with an electron-rich amine due to the change in ring electronics.

Experimental Workflow Diagram

Workflow Setup 1. Setup Dry Solvent, N2 atm Add Base + Nucleophile Monitor 2. Monitor (TLC/LCMS) Check for Hydrolysis (M-Cl+OH) Setup->Monitor Complete Reaction Complete? Monitor->Complete Complete->Setup No (Heat longer) WorkupA Precipitation? (Common in iPrOH) Complete->WorkupA Yes Filter Filter & Wash (Cold Ether) WorkupA->Filter Yes Extract DCM Extraction Wash w/ Brine WorkupA->Extract No Purify Purification Recrystallization or Column Filter->Purify Extract->Purify

Figure 2: Operational workflow for processing the reaction mixture.

References

  • Synthesis of 4-amino substituted thienopyrimidines using SNAr. Source: ResearchGate.[4] URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution on Pyrimidines. Source: MDPI (Molecules). URL:[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Source: NCBI (PMC). URL:[Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives. Source: Semantic Scholar. URL:[Link]

Sources

Application and Protocol Guide for the Analytical Characterization of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the analytical techniques for the full characterization of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The protocols and methodologies detailed herein are designed to ensure the structural confirmation, purity assessment, and physicochemical profiling of the compound, adhering to the principles of scientific integrity and providing a self-validating system for analysis.

Introduction: The Significance of Thienopyrimidines

Thieno[2,3-d]pyrimidine derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities. These scaffolds are integral to the development of novel therapeutic agents, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] The specific compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, making its unambiguous characterization a critical step in the drug development pipeline. The presence of a reactive chlorine atom at the 4-position allows for further functionalization, while the dimethylated thieno-fused ring system influences its physicochemical properties and biological interactions.[3][4]

This guide will systematically detail the application of various analytical techniques, providing not just procedural steps but also the underlying scientific rationale for their use in the comprehensive analysis of this important synthetic intermediate.

Logical Workflow for Characterization

A systematic approach is paramount for the complete and accurate characterization of a novel or synthesized compound. The following workflow is recommended for this compound, ensuring a hierarchical progression from structural elucidation to purity and physicochemical property determination.

Characterization Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Assessment Purity Assessment cluster_Physicochemical_Properties Physicochemical Properties MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern NMR NMR Spectroscopy - 1H & 13C NMR - Connectivity & Environment MS->NMR Final_Report Comprehensive Characterization Report MS->Final_Report IR FTIR Spectroscopy - Functional Groups NMR->IR NMR->Final_Report HPLC HPLC - Purity Percentage - Impurity Profile IR->HPLC IR->Final_Report TLC TLC - Reaction Monitoring - Qualitative Purity HPLC->TLC HPLC->Final_Report UV_Vis UV-Vis Spectroscopy - Chromophoric System - Quantitative Analysis TLC->UV_Vis TLC->Final_Report X_Ray X-Ray Crystallography - Absolute Structure - Solid-State Conformation UV_Vis->X_Ray UV_Vis->Final_Report X_Ray->Final_Report Synthesis Synthesized Compound (this compound) Synthesis->MS

Figure 1: A logical workflow for the comprehensive characterization of this compound.

Part 1: Structural Elucidation

The primary objective is to confirm that the synthesized molecule is indeed this compound. This is achieved through a combination of spectroscopic techniques that provide complementary information about the molecular structure.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the first-line technique for determining the molecular weight of a compound, providing direct evidence of its elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed. For thienopyrimidine derivatives, the fragmentation pattern observed in the mass spectrum can offer valuable structural insights.[5][6]

Protocol: High-Resolution Mass Spectrometry (HRMS) - ESI

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Analysis:

    • Identify the molecular ion peak. For C₁₀H₉ClN₂S, the expected monoisotopic mass of the neutral molecule is approximately 224.0202. The [M+H]⁺ ion should be observed around m/z 225.0279.

    • Observe the isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak with roughly one-third the intensity of the molecular ion peak).

    • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a methyl group or the chlorine atom.

Expected Ion Formula Calculated m/z
[M]⁺C₁₀H₉ClN₂S224.0202
[M+H]⁺C₁₀H₁₀ClN₂S⁺225.0279
[M+2+H]⁺C₁₀H₁₀³⁷ClN₂S⁺227.0250
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. For this compound, NMR will confirm the presence and positions of the methyl groups and the aromatic proton.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals:

      • A singlet corresponding to the methyl protons at the 2-position (approximately δ 2.5-2.8 ppm).[7]

      • A singlet for the methyl protons at the 5-position (approximately δ 2.4-2.7 ppm).[7]

      • A singlet for the proton at the 6-position of the thieno ring (approximately δ 7.0-7.5 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Signals for the two methyl carbons, the carbons of the thieno[2,3-d]pyrimidine core, including the carbon bearing the chlorine atom (which will be downfield).

  • Data Analysis: Integrate the ¹H NMR signals to confirm the proton ratios. Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the electronic environment of each nucleus, consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, FTIR can confirm the presence of C-H bonds, C=N and C=C bonds within the aromatic rings, and the C-Cl bond.

Protocol: FTIR Spectroscopy (KBr Pellet or ATR)

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Expected Absorption Bands:

      • ~3000-2850 cm⁻¹: C-H stretching of methyl groups.

      • ~1620-1550 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine and thiophene rings.[8]

      • ~1450-1350 cm⁻¹: C-H bending of methyl groups.

      • ~800-600 cm⁻¹: C-Cl stretching.

Part 2: Purity Assessment

Once the structure is confirmed, it is crucial to determine the purity of the compound and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification of purity.[9][10]

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

    • Gradient Elution: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any more non-polar impurities. For example:

Time (min) % Mobile Phase A % Mobile Phase B
09010
201090
251090
269010
309010
  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Mobile_Phase Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) HPLC_System Equilibrate HPLC System with C18 Column Mobile_Phase->HPLC_System Sample_Prep Prepare Sample Solution (~0.1 mg/mL) Inject Inject Sample Sample_Prep->Inject HPLC_System->Inject Run_Gradient Run Gradient Program Inject->Run_Gradient Detect Detect at λmax Run_Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Purity Calculate % Purity Integrate->Calculate_Purity

Figure 2: A workflow diagram for the HPLC purity analysis of this compound.

Thin-Layer Chromatography (TLC)

Rationale: TLC is a rapid and cost-effective method for monitoring reaction progress and for a qualitative assessment of purity. It can quickly indicate the presence of impurities.

Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The ratio should be optimized to achieve good separation (Rf value of the product between 0.3 and 0.5).

  • Sample Application: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

Part 3: Physicochemical Properties

Characterizing the physicochemical properties of the compound is essential for its handling, formulation, and understanding its behavior in biological systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The λmax (wavelength of maximum absorbance) is a characteristic property of a chromophoric system and is useful for setting the detection wavelength in HPLC.[11][12][13]

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) against a solvent blank.

  • Data Analysis:

    • Identify the λmax values.

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

X-Ray Crystallography

Rationale: Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. It is the gold standard for structural confirmation and can reveal details about bond lengths, bond angles, and intermolecular interactions.[14][15][16]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Analysis: The final refined structure provides precise atomic coordinates, confirming the connectivity and stereochemistry of the molecule.

References

  • Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (n.d.). Jordan Journal of Chemistry (JJC). Retrieved February 14, 2026, from [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. (2026, January 26). PMC. Retrieved February 14, 2026, from [Link]

  • One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. (2024, September 27). Taylor & Francis. Retrieved February 14, 2026, from [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of Some Thienopyrimidine Derivatives. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidine derivatives. (2021, May 18). PMC. Retrieved February 14, 2026, from [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][5][9]triazolo[1,5-a]pyrimidine Derivatives. (2024, February 29). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023, February 21). Taylor & Francis. Retrieved February 14, 2026, from [Link]

  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (2023, February 23). MDPI. Retrieved February 14, 2026, from [Link]

  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (n.d.). Jetir.Org. Retrieved February 14, 2026, from [Link]

  • UV–Vis absorption spectra of the prepared compounds: a = 1a, 3a, 6a;... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 14, 2026, from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine Huajun Lei , Min Wang , Jiaqian Han , and Zhou Lan. (n.d.). Atlantis Press. Retrieved February 14, 2026, from [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. (2023, March 28). Journal of Applied Pharmaceutical Science. Retrieved February 14, 2026, from [Link]

  • Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. (n.d.). Lirias. Retrieved February 14, 2026, from [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Application Notes & Protocols for Cell-Based Assays Involving 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Thieno[2,3-d]pyrimidine Analog

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric resemblance to purine bases found in DNA and RNA.[1] This structural feature allows derivatives of this class to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific compound, 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine, is a distinct analog within this family. While extensive research exists for the broader class, this particular molecule represents a frontier for new discoveries.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the cellular effects of this compound. Leveraging the known activities of structurally related compounds, we hypothesize that its primary modes of action may involve the modulation of key signaling pathways implicated in cell proliferation and inflammation, such as protein kinases or cyclooxygenase (COX) enzymes.[4][5][6]

The protocols detailed herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's bioactivity, from initial cytotoxicity screening to more in-depth mechanistic studies.

Part 1: Foundational Assays for Characterizing Cellular Response

The initial assessment of any novel compound involves determining its effect on cell viability and proliferation. This foundational data is crucial for establishing a therapeutic window and guiding the design of subsequent mechanistic experiments.

Cell Viability and Cytotoxicity Screening

The first step is to determine the concentration-dependent effect of this compound on the viability of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, cost-effective method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell number.

Workflow for Cell Viability Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation1 Allow cells to adhere (24h) cell_seeding->incubation1 compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound dilutions compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Solubilize formazan crystals incubation3->solubilize readout Measure absorbance at 570 nm solubilize->readout data_norm Normalize data to vehicle control dose_response Plot dose-response curve data_norm->dose_response ic50 Calculate IC50 value dose_response->ic50 G cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., PI3K, CDK) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Proliferation Cell Proliferation pSubstrate->Proliferation Inhibitor 4-Chloro-2,5-dimethyl- thieno[2,3-d]pyrimidine Inhibitor->Kinase Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Protocol 3: Western Blotting for Phospho-Protein Levels

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe effects on signaling pathways. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against a phosphorylated protein (e.g., phospho-Akt, phospho-ERK) and its total protein counterpart. A loading control (e.g., β-actin or GAPDH) is essential.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, normalized to the loading control. A decrease in this ratio upon treatment suggests kinase inhibition.

Cyclooxygenase (COX) Inhibition Assay

Some thieno[2,3-d]pyrimidine derivatives have shown selective inhibition of COX-2, an enzyme involved in inflammation and cancer. [4]A cell-based COX activity assay can be employed to investigate this potential mechanism.

Protocol 4: Prostaglandin E2 (PGE2) Immunoassay

  • Cell Stimulation: Seed cells (e.g., macrophages like RAW 264.7 or colon cancer cells like HT-29) and pre-treat with this compound for 1 hour.

  • Induction of COX-2: Stimulate the cells with lipopolysaccharide (LPS) or a pro-inflammatory cytokine like IL-1β to induce COX-2 expression and activity.

  • Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: A dose-dependent decrease in PGE2 production in stimulated cells indicates inhibition of COX activity.

Part 3: Advanced Cellular Assays

Cell Cycle Analysis

To further understand the anti-proliferative effects, it is crucial to determine if the compound induces cell cycle arrest at a specific phase. [6] Protocol 5: Propidium Iodide Staining for Cell Cycle Analysis

  • Treatment and Harvesting: Treat cells with the compound at IC50 concentrations for 24-48 hours. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Deconvolute the resulting DNA histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to characterizing the cellular effects of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently elucidate the compound's mode of action and therapeutic potential. The data generated from these protocols will be invaluable for guiding further preclinical development, including target identification and in vivo efficacy studies. The versatility of the thieno[2,3-d]pyrimidine scaffold suggests that this novel analog could hold significant promise as a modulator of key cellular pathways.

References

  • Smolecule. (2023, August 15). 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine.
  • Semantic Scholar. (2018, June 26). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL).
  • Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Sigma-Aldrich. 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine.
  • Santa Cruz Biotechnology. 4-Chloro-5,6-dimethyl-thieno[2,3-d]pyrimidine.
  • Indian Journal of Pharmaceutical Education and Research. (2024, January 14). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In.
  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • MDPI. (2025, September 2). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
  • Smolecule. Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate.
  • PubMed. (2019, April 1). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
  • PubChemLite. 4-chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine.
  • PMC. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.
  • University of Groningen research portal. (2022, January 18). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation.
  • J. Braz. Chem. Soc. (2025, December 18). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • RSC Publishing. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzot[7]hieno[2,3-d]pyrimidine derivatives. Retrieved from

  • PubChem. 4-Chloro-2-methylthieno[3,2-d]pyrimidine.
  • PMC. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
  • MDPI. (2022, July 6). 1,3-Bis(5,6,7,8-tetrahydrobenzot[7]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from

Sources

use of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine in Organic Synthesis

Executive Summary

This compound (CAS: 935843-18-8 / 148838-70-4 for carboxylate derivatives) is a privileged heterocyclic scaffold in medicinal chemistry. Structurally bioisosteric to quinazolines and purines, this pharmacophore is extensively utilized in the development of kinase inhibitors (e.g., EGFR, PI3K, VEGFR), GPCR ligands, and antimalarial agents.

The presence of the chlorine atom at the C4 position serves as a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling. The C2-methyl  and C5-methyl  substituents provide specific steric bulk that can enhance metabolic stability and selectivity profiles compared to the unsubstituted core.

This guide details the synthesis, reactivity profile, and validated experimental protocols for utilizing this scaffold in high-throughput library generation and lead optimization.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 198.67 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water.
Storage 2–8°C, under inert atmosphere (Ar/N2). Moisture sensitive (hydrolyzes to pyrimidinone).
Key Reactivity C4-Chlorine (

, Pd-coupling); N1/N3 (Protonation/Alkylation).

Structural Numbering & Logic:

  • Position 2 (Methyl): Introduced via cyclization with acetonitrile or acetic anhydride. Enhances lipophilicity and blocks metabolic oxidation at C2.

  • Position 4 (Chloro): The "warhead" for substitution.

  • Position 5 (Methyl): Derived from the thiophene precursor (e.g., 4-methylthiophene derivative). Occupies a specific hydrophobic pocket in kinase active sites (e.g., the gatekeeper region).

Synthesis Pathway

The synthesis of the 4-chloro-2,5-dimethyl core typically follows a convergent three-step sequence starting from the Gewald reaction.

Step 1: Gewald Synthesis of Thiophene Precursor
  • Reagents: Acetone, Ethyl Cyanoacetate, Elemental Sulfur, Diethylamine (Base).[1][2]

  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.

  • Product: Ethyl 2-amino-4-methylthiophene-3-carboxylate.

  • Note: The use of acetone specifically yields the 4-methylthiophene isomer, which maps to the 5-methylthienopyrimidine.

Step 2: Cyclocondensation
  • Reagents: Acetonitrile/HCl (gas) or Acetic Anhydride.

  • Transformation: Formation of the pyrimidine ring.[3][4]

  • Product: 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination
  • Reagents:

    
     (Phosphorus Oxychloride), optionally with catalytic DMF.
    
  • Transformation: Conversion of the tautomeric lactam (C=O) to the imidoyl chloride (C-Cl).

SynthesisPathway Start Acetone + Ethyl Cyanoacetate Gewald Step 1: Gewald Reaction (S8, Et2NH) Start->Gewald Thiophene Ethyl 2-amino-4-methyl thiophene-3-carboxylate Gewald->Thiophene Cyclize Step 2: Cyclization (MeCN/HCl or Ac2O) Thiophene->Cyclize Pyrimidinone 2,5-Dimethylthieno [2,3-d]pyrimidin-4(3H)-one Cyclize->Pyrimidinone Chlorinate Step 3: Chlorination (POCl3, Reflux) Pyrimidinone->Chlorinate Final 4-Chloro-2,5-dimethyl thieno[2,3-d]pyrimidine Chlorinate->Final

Figure 1: Convergent synthetic route to the this compound scaffold.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of amino-substituted libraries (e.g., kinase hinge binders). Rationale: The fused thiophene ring renders the pyrimidine C4 position highly electron-deficient, facilitating rapid displacement by primary and secondary amines under mild conditions.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, Piperazine, Morpholine) (1.1 – 1.5 equiv)

  • Base:

    
     (DIPEA) or 
    
    
    
    (1.5 – 2.0 equiv)
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Procedure:

  • Setup: In a reaction vial, dissolve this compound (0.5 mmol) in IPA (3 mL).

  • Addition: Add the amine (0.55 mmol) followed by DIPEA (0.75 mmol).

  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Checkpoint: The product often precipitates directly from the cooling alcohol solution.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold IPA and diethyl ether.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      .[2][5]
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Optimization Table:

Solvent Temperature Time Yield Note
Isopropanol Reflux (82°C) 2 h 85-95% Standard. Clean precipitation.
DMF 60°C 1 h 80% Requires aqueous workup.

| THF | Reflux | 6 h | 60% | Slower kinetics. |

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Introduction of aryl/heteroaryl groups at C4 for biaryl systems. Rationale: While


 is preferred for C-N bonds, Palladium catalysis is required to form C-C bonds at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME

Procedure:

  • Deoxygenation: Charge a microwave vial with the chloride, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL/mmol) and

    
     solution via syringe.
    
  • Reaction: Heat at 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad, washing with EtOAc. Partition filtrate with water.[3]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Reactivity & Functionalization Map

The scaffold offers distinct vectors for modification. The diagram below illustrates the logical flow for diversifying the core.

ReactivityMap Core 4-Chloro-2,5-dimethyl thieno[2,3-d]pyrimidine SNAr SNAr (Amines/Alcohols) Solvent: IPA, Reflux Core->SNAr Nucleophile (H-Nu) Suzuki Suzuki Coupling (Ar-B(OH)2) Pd(0), Base Core->Suzuki C-C Bond Formation Hydrolysis Acidic Hydrolysis (Reverts to Pyrimidinone) Core->Hydrolysis H2O / H+ KinaseInhib Amino-thienopyrimidines (Kinase Inhibitors) SNAr->KinaseInhib Biaryl 4-Aryl-thienopyrimidines (Biaryl Scaffolds) Suzuki->Biaryl Inactive 4-Oxo Derivative (Inactive Byproduct) Hydrolysis->Inactive

Figure 2: Divergent reactivity profile of the C4-chloro handle.

Troubleshooting & Critical Parameters

  • Hydrolysis Risk: The C4-Cl bond is sensitive to moisture, especially in acidic media. It can hydrolyze back to the pyrimidinone (starting material for chlorination), which is chemically inert to

    
    .
    
    • Solution: Store the chloride in a desiccator. Use anhydrous solvents for couplings. If hydrolysis is observed (LC-MS peak M-Cl+OH), re-treat with

      
      .
      
  • Regioselectivity: The 2,5-dimethyl pattern is fixed during ring synthesis. However, if synthesizing the core from scratch, ensure the Gewald reaction uses acetone . Using methyl ethyl ketone (MEK) will produce a mixture of 4-ethylthiophene and 3,4-dimethylthiophene derivatives, complicating the substitution pattern.

  • Solubility: The final amino-substituted products can be very crystalline and insoluble.

    • Tip: If NMR samples are difficult to prepare, use TFA-d/CDCl3 mixtures or DMSO-d6 at 40°C.

References

  • Gewald Reaction Mechanism & Scope

    • Sabnis, R. W., et al. "2-Aminothiophenes and their applications."[1] Journal of Heterocyclic Chemistry 36.2 (1999): 333-345. Link

  • Thienopyrimidine Synthesis & Bioactivity

    • Ali, E. M. H., et al. "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry 27.7 (2019): 1159-1194. Link

  • Kinase Inhibitor Applications (EGFR/PI3K)

    • Showalter, H. D., et al. "Tyrosine kinase inhibitors. 16. 6,5,6-Tricyclic benzothieno[3,2-d]pyrimidines and pyrimido[5,4-b]- and -[4,5-b]indoles as potent inhibitors of the epidermal growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry 42.26 (1999): 5464-5474. Link

  • Specific Synthesis of 2,5-Dimethyl Derivatives

    • Zhang, Y., et al. "Synthesis and crystallization of ethyl 2-amino-4-methylthiophene-3-carboxylate." Acta Crystallographica Section E 66.Pt 5 (2010): o1188. Link (Describes the precursor synthesis).

  • General

    
     Protocols on Heterocycles: 
    
    • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Royal Society of Chemistry (2011). Link

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scalable synthesis of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The protocol is designed with a focus on scalability, safety, and efficiency, addressing the needs of process chemistry and drug development. The synthesis is presented in two main stages: the initial construction of the thieno[2,3-d]pyrimidine core via a solvent-free Gewald reaction and subsequent cyclization, followed by a robust chlorination protocol. This guide emphasizes the underlying chemical principles, safety considerations for hazardous reagents, and practical aspects of purification and analysis to ensure a reproducible and scalable process.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to its incorporation into numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[2] Specifically, this compound serves as a crucial building block, where the chlorine atom at the 4-position acts as a versatile handle for nucleophilic substitution, enabling the synthesis of diverse libraries of compounds for drug discovery.[3]

The scalability of the synthesis of this intermediate is paramount for its practical application in drug development and manufacturing. This guide provides a comprehensive and validated protocol to address this need.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage focuses on the construction of the core heterocyclic system, 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. This is accomplished through a multi-component Gewald reaction to form the thiophene ring, followed by cyclization to build the pyrimidine ring. The second stage involves the direct chlorination of the pyrimidinone intermediate to yield the final product.

Synthetic_Workflow Start Starting Materials (2-Butanone, Malononitrile, Sulfur) Gewald Stage 1a: Gewald Reaction Start->Gewald Solvent-free Ball-milling Thiophene 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Gewald->Thiophene Cyclization Stage 1b: Pyrimidine Ring Formation Thiophene->Cyclization Formamide Pyrimidinone 2,5-Dimethylthieno[2,3-d]- pyrimidin-4(3H)-one Cyclization->Pyrimidinone Chlorination Stage 2: Chlorination with POCl3 Pyrimidinone->Chlorination FinalProduct 4-Chloro-2,5-dimethyl- thieno[2,3-d]pyrimidine Chlorination->FinalProduct

Figure 1: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Rationale and Scalability Considerations

The foundation of a scalable synthesis lies in an efficient and environmentally conscious first step. The Gewald reaction, a multi-component reaction, is a highly effective method for the synthesis of 2-aminothiophenes.[4] For the synthesis of the key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile, we utilize 2-butanone, malononitrile, and elemental sulfur.

For scalability, a solvent-free approach using ball-milling is recommended.[5] This method offers several advantages over traditional solvent-based reactions:

  • Reduced Solvent Waste: Eliminates the need for large volumes of organic solvents, aligning with green chemistry principles.

  • Enhanced Reaction Rates: The high energy input from milling can lead to shorter reaction times and increased yields.

  • Simplified Workup: The absence of solvent simplifies product isolation.

The subsequent cyclization of the 2-aminothiophene intermediate with formamide is a well-established and high-yielding method to construct the pyrimidinone ring.

Detailed Protocol: Stage 1a - Gewald Reaction for 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Materials:

  • 2-Butanone

  • Malononitrile

  • Elemental Sulfur

  • Planetary Ball Mill

Procedure:

  • In a tempered steel vial, charge 2-butanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add tempered steel balls with a ball-to-reagent weight ratio of 5:1.

  • Securely close the vial and place it in a planetary ball mill.

  • Mill the mixture at a high rotation speed (e.g., 750 rpm) for 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • After completion, the crude product is obtained as a solid. Purify by recrystallization from a suitable solvent like ethyl acetate.

Expected Outcome: This procedure should yield 2-amino-4,5-dimethylthiophene-3-carbonitrile as a solid with a melting point of 141-142 °C.[5]

Detailed Protocol: Stage 1b - Cyclization to 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Materials:

  • 2-Amino-4,5-dimethylthiophene-3-carbonitrile

  • Formamide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dimethylthiophene-3-carbonitrile (1.0 eq) and an excess of formamide (5-10 eq).

  • Heat the mixture to reflux (approximately 180-190 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water, which will cause the product to precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Expected Outcome: This should provide 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a solid product. Further purification can be achieved by recrystallization if necessary.[6]

Stage 2: Chlorination of 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Rationale and Scalability Considerations

The conversion of the pyrimidinone to the corresponding 4-chloro derivative is a critical step. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.[7] However, POCl₃ is a hazardous substance that reacts violently with water and is corrosive.[2][8] Therefore, careful planning and execution are essential for a safe and successful scale-up.

Key considerations for scaling up this chlorination step include:

  • Temperature Control: The reaction is exothermic, and maintaining a controlled temperature is crucial to prevent runaway reactions.

  • Reagent Addition: Slow, controlled addition of reagents is necessary.

  • Quenching: The quenching of excess POCl₃ with water or ice must be performed with extreme caution in a controlled manner to manage the exothermic and off-gassing reaction.

  • Solvent Selection: The use of an inert, high-boiling solvent like toluene can aid in temperature control and facilitate workup.[9]

  • Base: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can be beneficial to neutralize the HCl generated during the reaction, potentially improving yield and reducing side reactions.[9]

Detailed Protocol: Stage 2 - Synthesis of this compound

Materials:

  • 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphoryl chloride (POCl₃)

  • Toluene

  • N,N-diisopropylethylamine (DIPEA) (optional, but recommended for scale-up)

  • Ice water

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize HCl fumes).

  • Charge the vessel with 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and toluene (5-10 volumes).

  • Slowly add phosphoryl chloride (3-5 eq) to the suspension.

  • If using a base, slowly add DIPEA (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Quenching (Critical Step): In a separate, well-ventilated area, prepare a vessel with a large amount of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas.

  • After the quench is complete, adjust the pH of the aqueous layer to neutral (pH 7-8) by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Expected Outcome: The final product, this compound, should be obtained as a solid.

Data Presentation and Analysis

Reaction Parameters Summary
ParameterStage 1a: Gewald ReactionStage 1b: CyclizationStage 2: Chlorination
Key Reagents 2-Butanone, Malononitrile, Sulfur2-Amino-4,5-dimethylthiophene-3-carbonitrile, Formamide2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, POCl₃
Solvent Solvent-free (Ball-milling)Formamide (reagent and solvent)Toluene
Temperature Ambient (milling energy)180-190 °C110 °C (Reflux)
Reaction Time 30-60 minutes2-4 hours2-4 hours
Workup RecrystallizationPrecipitation in water, filtrationQuenching in ice-water, extraction
Typical Yield HighHighGood to High
Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and the presence of the methyl groups and aromatic protons.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Hazard Analysis

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of some of the reagents.

Safety_Analysis POCl3 Phosphoryl Chloride (POCl3) Hazards Hazards: - Highly corrosive - Reacts violently with water - Toxic by inhalation and ingestion - Causes severe burns POCl3->Hazards is associated with Precautions Handling Precautions: - Work in a well-ventilated fume hood - Use appropriate PPE (gloves, goggles, lab coat) - Handle under inert atmosphere - Have a suitable quenching agent ready POCl3->Precautions requires Disposal Disposal: - Neutralize excess reagent carefully - Dispose of as hazardous waste according to regulations POCl3->Disposal requires special

Figure 2: Safety considerations for handling Phosphoryl Chloride.

  • Phosphoryl Chloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water, releasing hydrochloric acid and phosphoric acid.[8] All operations involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Ensure that all glassware is dry before use.

  • Malononitrile: Toxic and should be handled with care.

  • Exothermic Reactions: Both the quenching of POCl₃ and potentially the chlorination reaction itself are exothermic. Proper temperature control and slow addition of reagents are crucial to prevent runaway reactions.

  • HCl Gas Evolution: The chlorination and quenching steps produce significant amounts of HCl gas. A gas scrubber containing a basic solution (e.g., NaOH) should be used to neutralize these fumes.

Conclusion

The methodology presented in this document provides a robust and scalable route for the synthesis of this compound. By employing a solvent-free Gewald reaction for the initial thiophene synthesis and a carefully controlled chlorination protocol, this approach is designed to be efficient, high-yielding, and mindful of safety and environmental considerations. This detailed guide should serve as a valuable resource for researchers and process chemists in the pharmaceutical industry, facilitating the production of this important synthetic intermediate.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Reaktionen von Nitrilen mit α-Mercapto-ketonen. Chemische Berichte, 99(1), 94-100. (A foundational paper on the Gewald reaction, though a direct link to a free version is not readily available).
  • Ould M'hamed, M., & Alduaij, O. K. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Le, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. [Link]

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • U.S. Patent No. US10738058B2. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Chen, Y., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]

  • Sciencemadness Wiki. (2024). Phosphoryl chloride. [Link]

  • BellRock. (n.d.). What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?. [Link]

  • Patil, S. A., et al. (2021). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]

  • A solution of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine 1 (293 mg, 1.0 mmol), 3-acetyl-2H-chromen-2-one 2 (188 mg, 1.0 mmol), and FeCl3-SiO2 (176 mg, 0.01 mmol FeCl3) in ethanol (20 mL) was refluxed at 80 °C with stirring. [Link]

  • Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. [Link]

  • U.S. Patent No. US10738058B2. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #404: Yield Optimization for 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Status: Open Priority: Critical (Blocker for SAR studies) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Heterocycle Process Chemistry Support

Executive Summary

User reports consistent low yields (<40%) and "black tar" formation during the synthesis of This compound (Target 3 ). The synthesis typically proceeds via the chlorination of the 4-oxo intermediate (2 ) using phosphorus oxychloride (


).

This guide addresses the three primary failure modes identified in this scaffold:

  • Moisture-Induced Polymerization: Leading to "tar."

  • Incomplete Chlorination: Presence of unreacted starting material.

  • Hydrolytic Reversion: The product reverts to the starting material during the aqueous quench.

Module 1: The Synthetic Pathway & Logic

To fix the yield, we must first validate the input. The 2,5-dimethyl substitution pattern implies a specific Gewald precursor.

The Validated Route:

  • Gewald Reaction: Formation of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

  • Cyclization: Condensation with acetonitrile/HCl (or acetamidine) to form the 4-oxo core.

  • Chlorination: The critical bottleneck addressed here.[1]

SyntheticRoute Gewald Gewald Precursor (2-amino-4-methylthiophene...) Cyclization Cyclization (Acetonitrile/HCl) Gewald->Cyclization Intermediate Intermediate (2) 4-oxo-2,5-dimethyl... Cyclization->Intermediate Chlorination Chlorination (POCl3 + Base) Intermediate->Chlorination Dehydration Target Target (3) 4-Chloro-2,5-dimethyl... Chlorination->Target Cl-Substitution Hydrolysis FAILURE MODE: Hydrolysis back to (2) Target->Hydrolysis Improper Quench Hydrolysis->Intermediate

Figure 1: The synthetic logic flow. Note the red "Failure Mode" loop where the product reverts to the starting material during workup.

Module 2: Troubleshooting the Chlorination (Step-by-Step)

User Issue: "The reaction turns into a black sticky solid, or I recover the starting material."

Phase 1: Pre-Reaction Audit

The most common cause of "black tar" is phosphoric acid formation due to wet starting material.


 reacts violently with water to form 

, which catalyzes the decomposition of the thiophene ring.
ParameterSpecificationWhy it matters
Precursor Dryness < 0.5% Water ContentWater +

=

(Polymerization Catalyst). Dry the 4-oxo intermediate in a vacuum oven at 60°C for 12h.
POCl3 Quality Clear, colorlessIf yellow/orange, it contains decomposition products. Distill under

before use.
Base Catalyst N,N-Dimethylaniline (DMA)Acts as an acid scavenger and accelerates the Vilsmeier-type mechanism.
Phase 2: The Reaction Protocol (Optimized)

Standard Reflux often fails due to thermal instability of the thiophene.

Protocol:

  • Setup: Flame-dry a 2-neck RBF equipped with a condenser and

    
     guard tube.
    
  • Charge: Add Intermediate 2 (1.0 equiv).

  • Solvent/Reagent: Add

    
     (6.0 - 10.0 equiv). Note: Excess is required as solvent.
    
  • Catalyst: Add N,N-Dimethylaniline (1.5 equiv) dropwise at 0°C.

    • Tip: Do not add all at once. The exotherm can degrade the thiophene.

  • Heating: Warm slowly to reflux (approx 105°C).

    • Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexane). The "4-oxo" spot is polar (low Rf); the "4-chloro" is non-polar (high Rf).

    • Duration: Typically 2-4 hours. Do not over-reflux (>6h) or dimerization occurs.

Phase 3: The Quench (The "Yield Killer")

This is where 80% of yields are lost. Directly pouring the hot reaction mixture into water generates massive heat and HCl, creating a highly acidic, hot environment that hydrolyzes the reactive C-Cl bond back to C-OH.

The "Reverse Quench" Protocol:

  • Evaporation (CRITICAL): Distill off excess

    
     under reduced pressure (rotovap with a base trap) before adding water. You want a thick residue, not a liquid solution.
    
  • Dilution: Dissolve the residue in dry DCM (Dichloromethane).

  • Neutralization: Pour the DCM solution slowly into a rapidly stirring slurry of Ice + NaHCO3 (sat.) .

    • Why? This keeps the pH neutral/basic and the temperature < 5°C, preventing hydrolysis.

  • Extraction: Separate organic layer immediately. Wash with cold brine. Dry over

    
    .
    

Module 3: Diagnostic Logic Tree

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis Observation What is the visual outcome? Start->Observation BlackTar Black Tar / Sticky Solid Observation->BlackTar NoReaction Starting Material Recovered Observation->NoReaction LowYield Clean Product but Low Yield Observation->LowYield TarCause Cause: Polymerization via Acid/Heat BlackTar->TarCause NoRxnCause Cause: Inactive Vilsmeier Complex NoReaction->NoRxnCause HydrolysisCause Cause: Hydrolysis during Quench LowYield->HydrolysisCause TarFix Fix: Dry SM, Distill POCl3, Use N,N-Dimethylaniline TarCause->TarFix NoRxnFix Fix: Add PCl5 (0.5 eq) or Increase Reflux Time NoRxnCause->NoRxnFix HydrolysisFix Fix: Remove POCl3 first, Quench into NaHCO3/Ice HydrolysisCause->HydrolysisFix

Figure 2: Diagnostic logic for chlorination failure modes.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, No . Thionyl chloride is less reactive for converting pyrimidinones to chloropyrimidines. It often requires harsh catalysts (DMF) and longer times, which degrades the electron-rich thiophene ring.

is the "Gold Standard" because it forms a reactive dichlorophosphate intermediate [1].

Q2: My product decomposes on the silica column. How do I purify it? A: The 4-chloro derivative is prone to hydrolysis on acidic silica.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites. Elute rapidly. Alternatively, recrystallize from Hexane/DCM if the crude is >80% pure.

Q3: The reaction solidifies halfway through reflux. A: You likely have insufficient solvent. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 is consumed.[2][3]
  • Fix: Increase

    
     to 10 equivalents or add an inert co-solvent like Sulfolane  or Toluene . Sulfolane is excellent for high-temperature stability [2].
    

Q4: Why is the 2,5-dimethyl analog more sensitive than the unsubstituted one? A: The methyl group on the thiophene ring (Position 5) is electron-donating. This makes the thiophene ring more electron-rich and susceptible to electrophilic attack (and subsequent polymerization) by the acidic species generated during the reaction. This necessitates stricter temperature control compared to the unsubstituted parent.

References

  • Sureja, D. K., & Vadalia, K. R. (2016).[4] POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 20(2), 248-253.

  • Kysil, V. (2013). Protocol for dehydroxy-chlorination of 2-oxoazaheterocycles. ResearchGate Technical Discussion.

  • Modh, R. P., et al. (2024).[5] Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives. Indian Journal of Pharmaceutical Education and Research.

Sources

Technical Support Center: Purification of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important heterocyclic intermediate. As a key building block in the synthesis of kinase inhibitors and other pharmacologically active agents, its purity is paramount. This document provides in-depth troubleshooting advice and validated protocols based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered during the purification of this compound.

Q1: After aqueous workup of my chlorination reaction (using POCl₃ or oxalyl chloride/DMF), my crude product is a sticky solid or oil with a low, broad melting point. What is the likely cause?

A1: This is a classic sign of incomplete reaction or the presence of significant impurities. The most common culprits are:

  • Unreacted Starting Material: The precursor, 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is a polar, higher-melting solid. Its presence will depress and broaden the melting point of the final product.

  • Hydrolyzed Product: The C4-chloro group is highly susceptible to nucleophilic substitution, especially by water. During the aqueous workup (quenching), some of the desired product can hydrolyze back to the starting material. This is exacerbated by prolonged exposure to aqueous conditions or elevated temperatures.

  • Residual Solvents: High-boiling point solvents used in the reaction, such as N,N-Dimethylformamide (DMF) or toluene, can be difficult to remove completely and will result in an oily or semi-solid product.

Q2: My TLC plate (eluting with Hexane/Ethyl Acetate) shows a baseline spot that doesn't move. What is this impurity?

A2: A highly polar spot that remains at the baseline in a moderately polar solvent system like Hexane/Ethyl Acetate is almost certainly the hydroxy-precursor, 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Its hydroxyl group makes it significantly more polar than the chlorinated product, causing strong interaction with the silica gel stationary phase.

Q3: I am observing a new, slightly more polar spot appearing on my TLC plates during column chromatography. What is happening?

A3: You are likely witnessing on-column degradation. Standard silica gel is acidic and can act as a catalyst for the hydrolysis of the activated C4-chloro group, especially when using protic solvents (like methanol) in the eluent.[1] The moisture present in the silica or solvents reacts with your product, converting it back to the more polar hydroxy compound.

Q4: How can I effectively remove residual phosphorus-based reagents after a POCl₃ chlorination?

A4: The key is a carefully controlled quench and thorough workup. After the reaction, excess POCl₃ should first be removed under reduced pressure. The cooled residue should then be very slowly and cautiously poured onto crushed ice with vigorous stirring. This hydrolyzes the remaining POCl₃ to phosphoric acid. A subsequent extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washes with cold water, saturated sodium bicarbonate solution, and finally brine will effectively remove the inorganic acids.[2][3]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. However, this compound can present challenges.

Problem: The compound "oils out" instead of forming crystals upon cooling.

This common issue occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.

Causality & Troubleshooting Workflow

G start Compound Oils Out check_solvent Is the solvent polarity optimal? start->check_solvent check_cooling Was cooling too rapid? check_solvent->check_cooling Yes sol_too_nonpolar Solvent may be too nonpolar. Compound is insoluble even when hot. check_solvent->sol_too_nonpolar No check_purity Is the crude product >85% pure? check_cooling->check_purity Yes sol_too_polar Solvent may be too polar. Compound remains highly soluble even when cold. check_cooling->sol_too_polar No action_cooling Solution: Allow slow cooling to room temp, then place in an ice bath. Induce crystallization via scratching or seeding. check_purity->action_cooling Yes action_purity Solution: High impurity load prevents crystallization. Perform column chromatography first. check_purity->action_purity No action_solvent Solution: Use a solvent/anti-solvent system. (e.g., Ethyl Acetate/Hexane or Toluene/Heptane) sol_too_nonpolar->action_solvent sol_too_polar->action_solvent

Caption: Decision tree for troubleshooting oiling out during recrystallization.

Data Table 1: Solvent Selection for Recrystallization
SolventBoiling Point (°C)Solubility (Hot)Solubility (Cold)Comments
Isopropanol82.5GoodModerateGood single-solvent choice. Can be slow to crystallize.
Ethyl Acetate77.1HighModerateOften used with an anti-solvent like hexane.
Toluene110.6HighLowExcellent choice for high purity material.
Acetonitrile81.6GoodLowGood single-solvent choice.
Heptane/Hexane98.4 / 69LowInsolubleExcellent anti-solvents.
Dichloromethane39.6Very HighHighGenerally a poor choice due to high solubility when cold.
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required to achieve a clear solution.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and perform a hot gravity filtration to remove the charcoal.[1]

  • Induce Supersaturation: While the solution is still hot, add a non-polar anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes faintly and persistently cloudy.

  • Re-homogenize: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (hexane/heptane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Column Chromatography

For crude material with significant impurities, flash column chromatography is the preferred method.

Problem: Poor separation between the product and a non-polar impurity.

This often occurs when byproducts from the starting materials or side reactions have similar polarity to the desired product.

Problem: Product is degrading on the silica column.

As mentioned in the FAQs, the acidic nature of silica gel can cause hydrolysis of the target compound.

Workflow for Optimizing Column Chromatography

G start Crude Product tlc 1. TLC Analysis (Hexane/EtOAc System) start->tlc decision Is ΔRf between product and impurities > 0.2? tlc->decision run_column 2. Run Flash Column (Standard Silica) decision->run_column Yes change_solvent 2b. Change Solvent System (e.g., Toluene/Acetone or DCM/MeOH) decision->change_solvent No deactivate Is there streaking or a new spot appearing? run_column->deactivate collect 3. Collect & Combine Pure Fractions deactivate->collect No deactivate_yes 2a. Deactivate Silica (Use 1% Et₃N in eluent) deactivate->deactivate_yes Yes final_product Pure Product collect->final_product deactivate_yes->run_column change_solvent->tlc

Caption: Workflow for purification via flash column chromatography.

Data Table 2: Recommended Eluent Systems for TLC and Column Chromatography
Eluent SystemRatio (v/v)Application Notes
Hexane / Ethyl Acetate9:1 to 7:3Standard system. Good for initial assessment. The product typically has an Rf of 0.3-0.5 in 8:2 Hexane/EtOAc.
Toluene / Acetone95:5 to 9:1Provides different selectivity compared to EtOAc systems. Can improve separation of closely-eluting spots.
Dichloromethane / Methanol100:0 to 98:2Use with caution. The methanol can accelerate product degradation on silica. Best used with deactivated silica.
Protocol 2: Deactivated Silica Flash Column Chromatography

This protocol is designed to minimize on-column hydrolysis.

  • Prepare Deactivated Eluent: Prepare the desired mobile phase (e.g., 85:15 Hexane/Ethyl Acetate) and add triethylamine (Et₃N) to a final concentration of 0.5-1% by volume. This neutralizes the acidic sites on the silica gel.

  • Pack the Column: Wet-pack a flash chromatography column with standard silica gel using the deactivated eluent.[5] Ensure the column is packed evenly without any air bubbles.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better separation.[5]

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the prepared mobile phase, applying positive pressure. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound.

By methodically addressing these common challenges and utilizing the provided protocols, researchers can consistently achieve high purity for this valuable synthetic intermediate, ensuring the success of subsequent research and development efforts.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • ChemicalBook. (2024). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2.
  • Taylor & Francis Online. (2017). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives.
  • World Journal of Pharmaceutical Research. (2025). A Comprehensive Review on the Synthesis and Therapeutic Applications of Thienopyrimidine Derivatives.
  • Jordan Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives.
  • PMC - NIH. (n.d.). Synthesis of Some Thienopyrimidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Atlantis Press. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In.

Sources

enhancing the stability of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Enhancement & Troubleshooting Guide

Core Directive & Executive Summary

The Central Problem: 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a high-value heterocyclic building block.[1][2] Its utility relies entirely on the reactivity of the C4-Chlorine atom, which serves as an electrophilic handle for Nucleophilic Aromatic Substitution (


).

The Stability Paradox: The very feature that makes this molecule useful—the labile C4-Cl bond—is the source of its instability. The electron-deficient pyrimidine ring activates the chlorine, making it highly susceptible to:

  • Hydrolysis: Reaction with atmospheric moisture to form the insoluble 4-hydroxy (lactam) derivative.[2]

  • Solvolysis: Reaction with protic solvents (methanol, ethanol) to form ether impurities.[2]

Immediate Action Required: If you are observing precipitation, mass shifts in LC-MS, or loss of reactivity, stop using protic solvents immediately and verify the water content of your DMSO/DMF stocks.[1]

Diagnostic Hub: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers.

Issue A: "My stock solution in DMSO turned cloudy after 24 hours."

Diagnosis: Moisture-Induced Hydrolysis. DMSO is hygroscopic (absorbs water from air).[1][2] The absorbed water acts as a nucleophile, attacking the C4 position. The resulting product, 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is significantly less soluble in organic solvents than the chloro-precursor, causing it to precipitate as a white/off-white solid.[1][2]

Corrective Protocol:

  • Immediate: Filter the solution. The solid is likely the inactive hydrolysis product. Analyze the filtrate by LC-MS to see if enough active compound remains.

  • Prevention: Use Anhydrous DMSO (packed under argon/nitrogen).[1][2] Store solutions in aliquots to avoid repeated exposure to air.[2] Add molecular sieves (3Å or 4Å) to the stock bottle.

Issue B: "I see a mass shift of -18 amu in my LC-MS spectrum."

Diagnosis: Hydrolysis Confirmation. In ESI+ mode, you are observing the conversion of the Chloro-species to the Hydroxy-species.[1]

  • Parent (R-Cl): [M+H]

    
    
    
  • Hydrolysis Product (R-OH): The chlorine (mass ~35) is replaced by an OH group (mass ~17).[1][2]

  • Net Mass Change:

    
     amu.[1][2]
    

Technical Note: If you see a mass shift of +9-10 amu , suspect Ethanolysis .[1][2] If you dissolved the compound in ethanol (or used ethanol to wash glassware), the chlorine was replaced by an ethoxy group (-OEt).[1]

Issue C: "Can I use Ethanol or Methanol to prepare my stock solution?"

Answer: ABSOLUTELY NOT. Primary alcohols are nucleophiles.[2] While less reactive than amines, they will slowly displace the chlorine atom, especially if the solution is slightly warm or left standing.

  • Forbidden Solvents: Water, Methanol, Ethanol, Isopropanol.[1][2]

  • Recommended Solvents: Anhydrous DMSO, DMF, DMAc, Anhydrous Dichloromethane (DCM).[1][2]

The Science of Instability (Mechanistic Insight)

To enhance stability, one must understand the degradation pathway. The diagram below details the


 mechanism that drives both the utility and the degradation of this molecule.
Figure 1: Degradation Pathways & Mass Shifts[1][2]

DegradationPathways cluster_legend Key Start 4-Chloro-2,5-dimethyl- thieno[2,3-d]pyrimidine (Active Scaffold) Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nucleophile Water Moisture (H2O) (from wet DMSO/Air) Water->Intermediate Alcohol Alcohol (ROH) (MeOH/EtOH) Alcohol->Intermediate HydrolysisProd Hydrolysis Product (4-Hydroxy/Lactam) [Precipitate] Intermediate->HydrolysisProd - HCl (Mass Shift: -18 amu) SolvolysisProd Solvolysis Product (4-Alkoxy Ether) [Impurity] Intermediate->SolvolysisProd - HCl (Mass Shift: Varies) Legend Blue = Active Red = Inactive/Degraded Yellow = Transient

Caption: Figure 1 illustrates the competition between the desired stability and nucleophilic attack. The C4-Cl bond is the 'Achilles' heel' in the presence of protic solvents.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a 100 mM stock solution stable for >3 months.

ParameterSpecificationReason for Choice
Solvent DMSO (Anhydrous,

99.9%)
High solubility; Anhydrous grade prevents hydrolysis.[1][2]
Concentration 10 - 100 mMHigh concentrations minimize the relative impact of trace moisture.
Container Amber Glass Vial (Silanized)Amber blocks UV; Silanization prevents surface adsorption.[2]
Headspace Argon or NitrogenDisplaces humid air to prevent moisture absorption.[2]
Storage Temp -20°C or -80°CArrhenius equation: Lower T exponentially slows degradation rates.[1][2]

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening (prevents condensation on the cold solid).

  • Purge the stock vial with gentle Argon flow for 30 seconds.

  • Add the calculated volume of Anhydrous DMSO via a syringe (do not pour).[2]

  • Vortex until fully dissolved (solution should be clear/yellowish).

  • Critical Step: Aliquot into single-use vials (e.g., 50 µL each) to avoid freeze-thaw cycles.

  • Store at -20°C.

SOP-02: Quality Control (QC) Check

Before using a stored stock for a critical experiment (e.g., cell assay or synthesis), perform this quick check:

  • Visual Inspection: Is there a precipitate? (If yes

    
     Discard).
    
  • Water Test (Optional): If using a large DMSO bottle, check water content with a Karl-Fischer titrator. It must be <0.1%.[2]

Decision Logic for Experimental Design

Use this flowchart to determine if your experimental conditions will compromise the compound's stability.

Figure 2: Stability Decision Tree

StabilityFlowchart Start Start: Experimental Setup Q1 Is the solvent Protic? (Water, MeOH, EtOH, Buffer) Start->Q1 Q2 Is the pH > 8? Q1->Q2 No (DMSO/DMF/DCM) Risk1 HIGH RISK: Solvolysis Use fresh prep only. Keep time < 30 mins. Q1->Risk1 Yes Q3 Is the temperature > 40°C? Q2->Q3 No Risk2 HIGH RISK: Base Hydrolysis OH- is a strong nucleophile. Expect rapid degradation. Q2->Risk2 Yes Safe STABLE CONDITION Proceed with experiment Q3->Safe No Q3->Risk1 Yes (Thermal acceleration)

Caption: Figure 2 provides a logic gate for researchers to assess risk before committing valuable compound to a reaction mixture.

References & Authoritative Sources

  • BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. (Detailed kinetics of

    
     on pyrimidines). 
    
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736618: 4-Chlorothieno[2,3-d]pyrimidine.[1][2] (Physical properties and hydrolysis data). [1][2]

  • ChemicalBook. 4-Chlorothieno[2,3-d]pyrimidine MSDS and Stability Data. (Storage requirements and solubility profiles).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (

    
    ): Mechanism and Kinetics. (Foundational theory explaining the reactivity of the C4-Cl bond).[3] 
    
  • Joule, J. A., & Mills, K. Heterocyclic Chemistry.[1][2][3] (Textbook reference regarding the reactivity of fused pyrimidine systems).

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for safety information before handling chlorothienopyrimidines.

Sources

Technical Support Center: Analytical Method Refinement for 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: THIENO-4CL-OPT

Introduction

Welcome to the Technical Support Center. You are likely here because 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine (hereafter 4-Cl-DTP ) is behaving inconsistently in your analytical workflows.

As a key intermediate in the synthesis of bioactive kinase inhibitors, this molecule presents a duality: the C-4 chlorine atom is essential for subsequent nucleophilic substitution reactions (SNAr), but this same reactivity makes it analytically fragile. It is prone to hydrolysis (reverting to the lactam) and alcoholysis (reacting with alcoholic solvents). Furthermore, the fused thienopyrimidine core is electron-rich and basic, leading to severe peak tailing on standard silica columns.

This guide moves beyond generic protocols to address the specific physicochemical liabilities of 4-Cl-DTP .

Module 1: Sample Preparation & Stability (The "Ghost Peak" Issue)

User Issue: "I see a growing impurity peak at a lower retention time (RT) in my standard solution after 4 hours. My assay purity is dropping."

Root Cause Analysis

The 4-position chlorine in thieno[2,3-d]pyrimidines is a good leaving group. In the presence of water or protic solvents (methanol, ethanol), and accelerated by trace acid or heat, the compound undergoes nucleophilic substitution .

  • Hydrolysis: Reacts with water to form 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (the "lactam" or "hydroxy" form). This is the most common impurity.

  • Methanolysis: If dissolved in methanol, it slowly converts to the 4-methoxy derivative.

Protocol: Stabilized Sample Preparation
  • Solvent Choice: Strictly avoid Methanol for stock solutions. Use Anhydrous Acetonitrile (ACN) or DMSO .

  • Temperature: Store stock solutions at -20°C. Autosamplers must be set to 4°C.

  • Water Content: Ensure organic solvents are HPLC-grade with low water content (<0.05%).

Stability Comparison Table

Solvent SystemStability (RT, 24h)Primary DegradantRisk Level
Methanol (100%) < 90%4-Methoxy derivativeCRITICAL
Water/ACN (50:50) < 95%4-Hydroxy (Lactam)HIGH
Anhydrous ACN > 99%None observedSAFE
DMSO > 99%None observedSAFE

Module 2: Chromatographic Separation (The "Tailing" Issue)

User Issue: "My peak is tailing (Tailing Factor > 2.0). Integration is inconsistent, and I can't separate the 4-Cl parent from the hydrolysis product."

Root Cause Analysis

Thienopyrimidines contain basic nitrogen atoms (N-1 and N-3). At neutral pH, these nitrogens can become protonated or interact via hydrogen bonding with residual silanol groups (Si-OH) on the silica backbone of the column. This secondary interaction causes the "drag" or tailing.

Optimization Strategy

To fix this, we must suppress the Silanol-Analyte interaction using one of two methods:

  • Low pH (The "Protonation" Method): Use TFA (0.1%) or Formic Acid. This protonates the silanols (making them neutral Si-OH rather than Si-O⁻) and the analyte. Note: This may reduce retention.

  • High pH (The "Neutralization" Method): Use Ammonium Bicarbonate (pH 8-10). This keeps the basic analyte neutral (unprotonated), reducing interaction with the stationary phase. Requires a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend).

Recommended Method (Low pH Approach)

This approach is generally preferred for LC-MS compatibility.

  • Column: C18 End-capped, 3.5 µm or 1.7 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 mins. (Compound is lipophilic; requires high organic).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

Troubleshooting Logic (Visualization)

TailingTroubleshoot Start Issue: Peak Tailing > 1.5 CheckCol Is Column End-Capped? Start->CheckCol SwitchCol Switch to High-Purity End-Capped C18 CheckCol->SwitchCol No CheckPH Check Mobile Phase pH CheckCol->CheckPH Yes LowPH Is pH < 3.0? CheckPH->LowPH Acidic Method HighPH Is pH > 8.0? CheckPH->HighPH Basic Method AddMod Add 0.1% TFA or Formic Acid LowPH->AddMod No Modifier Hybrid Is Column Hybrid Silica? HighPH->Hybrid Check Stability UseHybrid Switch to Hybrid Silica (pH Stable) Hybrid->UseHybrid No

Figure 1: Decision tree for diagnosing and resolving peak tailing in thienopyrimidine analysis.

Module 3: Identification & Validation (The "Isomer" Issue)

User Issue: "I have multiple peaks with similar UV spectra. How do I confirm which is the 4-Chloro product?"

Expert Insight: The Chlorine Signature

UV/Vis detection alone is insufficient because the hydrolysis product (4-OH) and the 4-Cl parent share the same chromophore (the thienopyrimidine core). You must use Mass Spectrometry (LC-MS) or distinct retention markers.

Validation Protocol
  • Isotope Pattern: Chlorine naturally exists as

    
     (75%) and 
    
    
    
    (25%).
    • Look for the M+2 peak at ~33% intensity of the molecular ion (M+).

    • Example: If [M+H]+ is 213.0, you must see a peak at 215.0 with roughly 1/3 the height.

    • The hydrolysis product (4-OH) will not show this pattern.

  • System Suitability Test (SST):

    • Intentionally degrade a sample (add water, heat to 40°C for 1 hour).

    • Inject this mixture.

    • Requirement: Resolution (

      
      ) between the degradation peak (earlier eluting) and the parent peak must be > 2.0.
      
Analytical Workflow Diagram

MethodWorkflow Sample Sample Prep (Anhydrous ACN) LC LC Separation (C18, Acidic pH) Sample->LC Detect Detection LC->Detect Decision Isotope Check (M vs M+2) Detect->Decision Result1 Ratio ~3:1 (Confirmed 4-Cl) Decision->Result1 Yes Result2 No M+2 (Hydrolysis Product) Decision->Result2 No

Figure 2: Analytical workflow ensuring positive identification of the chlorinated species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10129889, 4-Chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]

  • Phenomenex (2025). Troubleshooting HPLC: Peak Tailing Causes and Solutions. Retrieved from [Link]

  • Shimadzu (2024). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • ResearchGate (2007). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC.[1] Retrieved from [Link]

Sources

addressing inconsistencies in biological assays with 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Current Status: Operational Ticket ID: T-CPD-4CL-THIENO Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary: The "Hidden" Reactivity Trap

Welcome to the technical guide for This compound . If you are encountering inconsistent


 values, time-dependent inhibition, or "flat" Structure-Activity Relationships (SAR), you are likely battling the intrinsic chemical nature of this scaffold.

Critical Warning: Unlike fully substituted drugs (e.g., Gefitinib), this compound contains a 4-chloro substituent. In the thieno[2,3-d]pyrimidine system, this position is highly electrophilic. It is designed to be a leaving group for synthetic derivatization (


 reactions). In a biological assay, it will react with nucleophiles in your buffer (DTT, Tris) or the protein itself (Cysteine, Lysine), leading to false positives (covalent modification)  or false negatives (hydrolysis to the inactive 4-oxo form). 

Module 1: Chemical Stability & Buffer Compatibility

The Issue: You observe potency shifts (


 drift) depending on how long the compound sits in the buffer, or you see different results in Tris vs. HEPES buffers.

The Mechanism: The C-4 position is susceptible to Nucleophilic Aromatic Substitution (


).
  • Hydrolysis: In aqueous buffers (especially acidic/basic), the -Cl is replaced by -OH, forming the tautomeric 4-oxo species (inactive).

  • Buffer Adducts: Primary amines (Tris) or thiols (DTT,

    
    -ME) attack the C-4 position, creating a new molecule entirely.
    

Visualizing the Degradation Pathway:

degradation_pathway Compound 4-Chloro-2,5-dimethyl thieno[2,3-d]pyrimidine (Active/Reactive) Hydrolysis Hydrolysis (H2O) Result: 4-Oxo derivative (Likely Inactive) Compound->Hydrolysis Aqueous Buffer (pH > 8 or < 5) ThiolAdduct Thiol Reaction (DTT/GSH) Result: Thioether Adduct (False Positive/Covalent) Compound->ThiolAdduct Presence of DTT/BME AmineAdduct Amine Reaction (Tris) Result: Amino-derivative (New Chemical Entity) Compound->AmineAdduct Presence of Tris/Glycine

Caption: Figure 1. The electrophilic C-4 chlorine renders the compound liable to substitution by buffer components.

Troubleshooting Protocol: The "LC-MS Integrity Check" Do not assume your compound is stable. Prove it.

  • Prepare Mock Assay Mix: Create your assay buffer (minus the enzyme/cells) containing the specific additives you use (e.g., 1 mM DTT, Tris pH 7.5).

  • Spike Compound: Add the compound at

    
     (typical screening concentration).
    
  • Incubate: Hold at room temperature for

    
     hours.
    
  • Analyze: Inject onto LC-MS.

    • Pass: Peak remains at Parent Mass (M+H).

    • Fail: Appearance of Mass - 35 + 17 (Hydrolysis) or Mass + DTT adduct.

Corrective Actions:

Buffer Component Status with 4-Cl-Thieno Recommended Alternative
Tris / Glycine INCOMPATIBLE (Primary amines react) HEPES, MOPS, or PBS (Non-nucleophilic)

| DTT /


-ME  | HIGH RISK  (Thiol attack) | TCEP  (Phosphine-based, non-nucleophilic) |
| pH > 8.0  | RISK  (Accelerates hydrolysis) | Keep pH 6.5 – 7.5  if possible |

Module 2: Solubility & Aggregation (PAINS)

The Issue: Steep Hill slopes (


) in dose-response curves, or inhibition that disappears when you add detergent.

The Mechanism: Thienopyrimidines are planar, hydrophobic scaffolds. They tend to stack like plates in aqueous solution, forming colloidal aggregates (100–400 nm particles). These colloids sequester proteins nonspecifically, causing false inhibition. This is a hallmark of Pan-Assay Interference Compounds (PAINS).

Troubleshooting Protocol: The "Detergent Sensitivity Test" If the compound is a true inhibitor, adding a surfactant should not kill its potency. If it's an aggregator, surfactant breaks the colloid and abolishes inhibition.

  • Run Assay A: Standard buffer.

  • Run Assay B: Standard buffer + 0.01% Triton X-100 (or Tween-20).

  • Compare

    
    : 
    
    • True Binder:

      
       remains constant (within 2-fold).
      
    • Aggregator:

      
       shifts dramatically (
      
      
      
      -fold) or activity vanishes.

Handling Workflow:

solubility_workflow Stock DMSO Stock (10 mM) Step1 Step 1: Serial Dilute in 100% DMSO Stock->Step1 Dilution Intermediate Dilution (Do NOT go straight to buffer) Step2 Step 2: Transfer to Buffer (Keep DMSO < 2%) Dilution->Step2 Step1->Dilution Check Visual/Nephelometry Check (Cloudy?) Step2->Check Check->Step1 Precipitate? Reduce Max Conc Assay Add Protein/Cells Check->Assay Clear

Caption: Figure 2. Proper handling requires maintaining DMSO solubility until the final dilution step to prevent "crashing out."

Module 3: Frequently Asked Questions (FAQs)

Q1: I see time-dependent inhibition. Is this a covalent inhibitor? A: It is very likely acting as an accidental covalent inhibitor. The 4-chloro group can react with Cysteine residues in the active site.

  • Test: Dilute the enzyme-inhibitor complex 100-fold. If activity does not recover (compared to a reversible control), the binding is irreversible. Note that for this specific compound, this is often considered an artifact unless you intended to target a specific cysteine.

Q2: Can I use this compound in cell-based assays? A: Use extreme caution. In cell media (containing FBS/glutathione), the half-life of the 4-chloro species is likely short (


 hour). You are likely measuring the effect of the metabolites or the initial "shock" of the compound.
  • Recommendation: Verify cellular stability by extracting the media at

    
     and running LC-MS.
    

Q3: My compound turned light yellow in the DMSO stock. Is it bad? A: Thienopyrimidines are light-sensitive. The yellowing suggests photo-oxidation or degradation.

  • Fix: Store solid and DMSO stocks in amber vials, under nitrogen/argon, at

    
    . Re-purify if the LC-MS purity drops below 95%.
    

References

  • Dahlin, J. L., et al. (2015). "Assay Interference by Chemical Reactivity." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2]

    • Relevance: Defines protocols for identifying reactive false positives (like the 4-Cl substitution).
  • Shoichet, B. K. (2006). "Screening in a spirit haunted by artifacts." Drug Discovery Today, 11(13-14), 607-615.

    • Relevance: Foundational text on colloidal aggreg
  • Modi, V., et al. (2021). "Strategies for Assay Selection and for the Development of Robust Biochemical Assays." Assay Guidance Manual.

    • Relevance: Guidelines for DMSO tolerance and buffer selection (Tris vs. HEPES)
  • PubChem Compound Summary. "this compound."

    • Relevance: Confirmation of chemical structure and electrophilic centers.

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of Synthesized 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The specific analogue, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, where the 4-chloro substituent provides a reactive site for further functionalization.

Accurate structural confirmation of this synthesized intermediate is paramount to ensure the integrity of subsequent reactions and the biological activity of the final compounds. This guide provides a detailed comparison of the primary analytical techniques used for the structural elucidation of this compound, offering insights into the expected experimental data and the rationale behind the application of each method.

Primary Analytical Techniques for Structural Confirmation

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For absolute confirmation, especially of stereochemistry in more complex derivatives, X-ray Crystallography is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy will provide information on the number of different types of protons and their neighboring protons. For this compound, we expect to see distinct signals for the two methyl groups and the single proton on the thiophene ring.

Predicted ¹H NMR Spectrum:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
C2-CH₃2.6 - 2.8Singlet3H
C5-CH₃2.4 - 2.6Singlet3H
C6-H7.0 - 7.5Singlet1H

Note: The exact chemical shifts can vary depending on the solvent used.

Causality Behind Expected Shifts: The methyl group at the C2 position is expected to be slightly downfield compared to the C5-methyl group due to the electronic influence of the adjacent pyrimidine ring. The proton at C6 will appear as a singlet as it has no adjacent protons to couple with.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2-CH₃~20
C5-CH₃~15
C2160 - 165
C4150 - 155
C4a120 - 125
C5130 - 135
C6125 - 130
C7a165 - 170

Note: These are approximate ranges and can be influenced by the solvent.

Expert Insights: The carbons in the pyrimidine ring (C2, C4, C7a) are expected to be significantly downfield due to the deshielding effect of the electronegative nitrogen atoms. The C4 carbon, being attached to a chlorine atom, will also experience a downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (Aromatic/Heteroaromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=N (Pyrimidine ring)1550 - 1650Strong
C=C (Thiophene ring)1400 - 1500Medium
C-Cl700 - 800Strong

Trustworthiness of Data: The presence of a strong absorption band in the 1550-1650 cm⁻¹ region is a key indicator of the pyrimidine ring system. The C-Cl stretch is also a characteristic and confirmatory peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Data:

Ion Expected m/z Significance
[M]⁺212/214Molecular ion peak (with isotopic pattern for Cl)
[M-CH₃]⁺197/199Loss of a methyl group
[M-Cl]⁺177Loss of a chlorine atom

Authoritative Grounding: The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in two molecular ion peaks at m/z 212 and 214, which is a definitive confirmation of the presence of one chlorine atom in the molecule.

Alternative Confirmation: X-Ray Crystallography

For unambiguous structural confirmation, single-crystal X-ray crystallography is the ultimate technique. This method provides the precise three-dimensional arrangement of atoms in a crystalline solid.

Advantages:

  • Provides absolute confirmation of the connectivity and stereochemistry.

  • Offers detailed information on bond lengths, bond angles, and crystal packing.

Experimental Consideration: A suitable single crystal of the synthesized compound is required for this analysis, which can sometimes be challenging to obtain.

Experimental Protocols

General Synthesis of this compound

A common synthetic route involves the cyclization of a substituted thiophene precursor.[1]

Synthesis Thiophene 2-Amino-3-cyano-4,5-dimethylthiophene Intermediate 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thiophene->Intermediate Formamide, Reflux Product This compound Intermediate->Product POCl₃, Reflux

Detailed Analytical Procedures

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

2. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation Xray X-ray Crystallography (Optional) Xray->Confirmation

Conclusion

The structural confirmation of synthesized this compound requires a combination of spectroscopic techniques. ¹H and ¹³C NMR provide the fundamental framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and the presence of the chlorine atom. While these methods collectively provide strong evidence for the structure, X-ray crystallography remains the definitive method for absolute structural proof. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently confirm the structure of this important synthetic intermediate, ensuring the success of their subsequent research and development efforts.

References

  • Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society. [Link][2]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link][3]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry. [Link][4]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports. [Link][1]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. [Link][6]

  • Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine derivatives. RSC Advances. [Link]

  • Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]

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Validating the In Vivo Biological Activity of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including anti-inflammatory and antitumor effects.[1][2][3][4][5] This guide provides a comprehensive framework for the in vivo validation of a specific derivative, 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine , by comparing its potential activities with established and structurally related compounds. As a Senior Application Scientist, the following sections are designed to offer not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.

Section 1: Understanding the Therapeutic Potential of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, allowing it to interact with a variety of biological targets.[2] Derivatives of this scaffold have been reported to exhibit a range of pharmacological properties, including but not limited to:

  • Anti-inflammatory Activity: Inhibition of inflammatory mediators and pathways.[2][3][4]

  • Antitumor Activity: Cytotoxic effects against various cancer cell lines and inhibition of tumor growth in animal models.[1][5]

  • Kinase Inhibition: Targeting key kinases involved in cell signaling pathways crucial for cancer progression, such as PI3K, VEGFR-2, and EGFR.[6][7][8][9][10]

Given the known activities of the parent scaffold, this guide will focus on validating the in vivo efficacy of this compound in two key therapeutic areas: inflammation and oncology.

Section 2: Comparative Framework for In Vivo Validation

To objectively assess the biological activity of this compound, a comparative approach is essential. This involves benchmarking its performance against both a standard-of-care drug and a structurally similar thienopyrimidine derivative with published in vivo data.

Compound Class Rationale for Comparison
This compound Test CompoundThe subject of in vivo validation.
Diclofenac Sodium Standard Anti-inflammatory DrugA well-characterized NSAID for benchmarking anti-inflammatory activity.[11]
GDC-0941 (Pictilisib) Thienopyrimidine PI3K InhibitorA clinical-stage thienopyrimidine derivative with known antitumor activity, providing a relevant scaffold-based comparison.[6][7]

Section 3: In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized acute inflammatory model suitable for evaluating the anti-inflammatory potential of novel compounds.[12][13][14][15]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment Phase cluster_induction Inflammation Induction cluster_post Post-treatment & Analysis animal_prep Animal Acclimatization & Grouping baseline Baseline Paw Volume Measurement animal_prep->baseline dosing Compound Administration (Test, Diclofenac, Vehicle) baseline->dosing carrageenan Subplantar Injection of Carrageenan dosing->carrageenan measurement Paw Volume Measurement (Hourly for 4-6 hours) carrageenan->measurement data_analysis Calculation of Edema Inhibition (%) measurement->data_analysis biochemical Optional: Biochemical Analysis (PGE2, Cytokines) data_analysis->biochemical

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • This compound

  • Diclofenac Sodium

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

    • Randomly divide the animals into four groups (n=6 per group):

      • Group I: Vehicle control

      • Group II: this compound (e.g., 10 mg/kg, p.o.)

      • Group III: this compound (e.g., 20 mg/kg, p.o.)

      • Group IV: Diclofenac Sodium (10 mg/kg, p.o.)

  • Baseline Measurement and Dosing:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds or vehicle orally one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Outcomes and Interpretation:

A significant reduction in paw edema in the groups treated with this compound compared to the vehicle control group would indicate potent anti-inflammatory activity. The efficacy can be benchmarked against the standard drug, Diclofenac Sodium.

Section 4: In Vivo Antitumor Activity Assessment

To evaluate the antitumor potential of this compound, a human tumor xenograft model in immunodeficient mice is the gold standard.[16][17] This model allows for the assessment of a compound's ability to inhibit the growth of human cancer cells in a living organism.

Experimental Workflow: Human Tumor Xenograft Model

G cluster_pre Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Human Cancer Cell Culture (e.g., MDA-MB-231) inoculation Subcutaneous Inoculation into Immunodeficient Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping dosing Compound Administration (Test, GDC-0941, Vehicle) grouping->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement & Histopathological Analysis euthanasia->analysis

Caption: Workflow for a subcutaneous tumor xenograft study.

Detailed Protocol: MDA-MB-231 Breast Cancer Xenograft Model

Materials:

  • This compound

  • GDC-0941 (Pictilisib)

  • Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

  • MDA-MB-231 human breast cancer cell line

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture and Inoculation:

    • Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[18][19][20]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 per group):

      • Group I: Vehicle control

      • Group II: this compound (e.g., 25 mg/kg, p.o., daily)

      • Group III: this compound (e.g., 50 mg/kg, p.o., daily)

      • Group IV: GDC-0941 (e.g., 50 mg/kg, p.o., daily)

  • Treatment and Monitoring:

    • Administer the compounds or vehicle for a predetermined period (e.g., 21 days).

    • Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Optionally, perform histopathological and immunohistochemical analysis on the tumor tissues to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Expected Outcomes and Interpretation:

A statistically significant reduction in tumor growth rate and final tumor weight in the groups treated with this compound compared to the vehicle control would confirm its in vivo antitumor efficacy. The comparison with GDC-0941 will provide a benchmark against a known thienopyrimidine-based kinase inhibitor.

Section 5: Mechanistic Insights - Potential Signaling Pathways

The biological effects of thienopyrimidine derivatives are often attributed to their ability to modulate key intracellular signaling pathways.[6] Understanding these pathways is crucial for interpreting in vivo data and elucidating the mechanism of action.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[16][21][22][23][24] Several thienopyrimidine derivatives have been developed as potent PI3K inhibitors.[6][7]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in regulating the immune and inflammatory responses.[25][26][27][28][29] Its inhibition is a key mechanism for many anti-inflammatory drugs.

Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in diverse cellular functions, including proliferation, differentiation, and stress responses.[30][31][32][33][34] Dysregulation of this pathway is implicated in both cancer and inflammatory diseases.

Signal Extracellular Signal (e.g., Growth Factors) MAPKKK MAPKKK (e.g., Raf) Signal->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription Transcription Factors MAPK->Transcription Activates Response Cellular Response Transcription->Response

Caption: A generalized MAPK signaling cascade.

Section 6: Data Summary and Interpretation

For a clear and concise comparison, all quantitative data from the in vivo studies should be summarized in tables.

Table 1: Anti-inflammatory Activity of this compound

Treatment Group Dose (mg/kg) Paw Volume (mL) at 3h (Mean ± SEM) % Inhibition of Edema at 3h
Vehicle Control-[Insert Data]-
This compound10[Insert Data][Insert Data]
This compound20[Insert Data][Insert Data]
Diclofenac Sodium10[Insert Data][Insert Data]

Table 2: Antitumor Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment Group Dose (mg/kg/day) Final Tumor Volume (mm³) (Mean ± SEM) Final Tumor Weight (g) (Mean ± SEM) Tumor Growth Inhibition (%)
Vehicle Control-[Insert Data][Insert Data]-
This compound25[Insert Data][Insert Data][Insert Data]
This compound50[Insert Data][Insert Data][Insert Data]
GDC-094150[Insert Data][Insert Data][Insert Data]

Conclusion

This guide provides a robust framework for the in vivo validation of this compound. By employing standardized and well-accepted animal models and comparing the results against both a standard-of-care and a structurally related compound, researchers can generate reliable and interpretable data on its anti-inflammatory and antitumor potential. The mechanistic insights provided by an understanding of the underlying signaling pathways will further strengthen the rationale for its continued development as a potential therapeutic agent.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Available at: [Link]

  • Schematic diagram of the MAPK signaling pathways. - ResearchGate. Available at: [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate. Available at: [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - DOI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed. Available at: [Link]

  • NF-κB Signaling Pathway Diagram - SciSpace. Available at: [Link]

  • MAPK/ERK pathway - Wikipedia. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Available at: [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - MDPI. Available at: [Link]

  • What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore. Available at: [Link]

  • Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. Available at: [Link]

  • NF-κB - Wikipedia. Available at: [Link]

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  • The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]

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  • PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]

  • Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed. Available at: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. Available at: [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. Available at: [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. Available at: [Link]

  • Xenograft Tumor Assay Protocol. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available at: [Link]

  • Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines - Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed. Available at: [Link]

  • Evaluation of in-vitro anti-inflammatory activity of novel substituted thieno[2,3-d]pyrimidin-4-yl-amine molecules - Academia.edu. Available at: [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC. Available at: [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Available at: [Link]

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and. Available at: [Link]

  • Reported thienopyrimidines as tyrosine kinases inhibitors... - ResearchGate. Available at: [Link]

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A Comparative Analysis of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine Derivatives: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comprehensive comparative analysis of derivatives of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine, a key intermediate for the synthesis of potent and selective modulators of cellular function. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.

The Thieno[2,3-d]pyrimidine Core: A Scaffold of Opportunity

The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, allowing its derivatives to interact with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative diseases. The 2,5-dimethyl substitution pattern on this core provides a unique steric and electronic profile, influencing the binding affinity and selectivity of its derivatives. The 4-chloro substituent serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through nucleophilic substitution reactions, thus allowing for the systematic exploration of the chemical space and the optimization of pharmacological properties.

Synthetic Strategies: From Precursor to a Library of Derivatives

The journey to a diverse library of 4-substituted-2,5-dimethylthieno[2,3-d]pyrimidine derivatives begins with the synthesis of the core heterocyclic system. A robust and efficient synthetic route is paramount for the successful exploration of structure-activity relationships.

Experimental Protocol: Synthesis of the Key Intermediate, this compound

This multi-step synthesis begins with the well-established Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrimidinone, and subsequent chlorination.

Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This initial step utilizes the Gewald reaction, a reliable method for the synthesis of 2-aminothiophenes.[1]

  • Reaction: 2-Butanone, malononitrile, and elemental sulfur are reacted in the presence of a base.

  • Detailed Protocol:

    • In a round-bottom flask, combine 2-butanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.

    • Add diethylamine (1 equivalent) dropwise to the stirred mixture.

    • Heat the reaction mixture at 50-60°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile as a crystalline solid.[2]

Step 2: Synthesis of 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

The synthesized aminothiophene is then cyclized to form the pyrimidinone ring.

  • Reaction: 2-Amino-4,5-dimethylthiophene-3-carbonitrile is reacted with formic acid.

  • Detailed Protocol:

    • Reflux a mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 equivalent) in an excess of formic acid for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Synthesis of this compound

The final step to the key intermediate involves the chlorination of the pyrimidinone.

  • Reaction: 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Detailed Protocol:

    • Carefully add 2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry to yield this compound.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidinone Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Derivatization A 2-Butanone + Malononitrile + Sulfur B 2-Amino-4,5-dimethylthiophene-3-carbonitrile A->B Diethylamine, EtOH C 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one B->C Formic Acid, Reflux D This compound C->D POCl3, DMF E Library of 4-Substituted Derivatives D->E Nucleophiles (e.g., Amines)

Caption: Synthetic workflow for 4-substituted-2,5-dimethylthieno[2,3-d]pyrimidine derivatives.

Comparative Analysis of Biological Activities

The true potential of the this compound scaffold is unlocked through the synthesis and evaluation of its derivatives. By systematically introducing different substituents at the 4-position, researchers can probe the structure-activity relationships and optimize for potency and selectivity against various biological targets.

Antimicrobial Activity

Derivatives of the closely related 5,6-dimethylthieno[2,3-d]pyrimidine have shown promising antimicrobial activity.[2] A series of 4-hydrazone derivatives were synthesized from the 4-hydrazino intermediate and evaluated for their activity against a panel of bacteria and fungi.

Table 1: Antimicrobial Activity of 4-Substituted-5,6-dimethylthieno[2,3-d]pyrimidine Derivatives (Zone of Inhibition in mm) [2]

CompoundR (Substituent at 4-position)S. aureusB. subtilisE. coliP. aeruginosaC. albicans
1 -NH-N=CH-Ph1214101113
2 -NH-N=CH-(p-OH)-Ph1516131415
3 -NH-N=CH-(p-CH₃)-Ph1315111214
4 -NH-N=CH-(p-NO₂)-Ph1820161719
5 -NH-N=CH-(p-Cl)-Ph1618141517
Ampicillin(Standard Antibiotic)222520--
Fluconazole(Standard Antifungal)----24

Structure-Activity Relationship Summary:

  • The introduction of a hydrazone moiety at the 4-position confers significant antimicrobial activity.

  • Electron-withdrawing groups on the phenyl ring of the hydrazone, such as the nitro group in compound 4 , enhance the antibacterial and antifungal activity.[2]

  • The presence of a hydroxyl group (compound 2 ) or a chloro group (compound 5 ) also leads to good activity.[2]

  • These findings suggest that the electronic properties of the substituent at the 4-position play a crucial role in the antimicrobial potency of these derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a straightforward and reliable way to screen for antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organisms.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as anticancer agents, primarily as kinase inhibitors. While specific data for a series of 4-substituted-2,5-dimethylthieno[2,3-d]pyrimidine derivatives is limited in the public domain, studies on closely related analogues provide valuable insights. For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has demonstrated cytotoxic activity against the MDA-MB-435 melanoma cell line.[3]

Table 2: Anticancer Activity of a Representative 2,5-Dimethylthieno[2,3-d]pyrimidine Derivative

CompoundCell LineIC₅₀ (µM)Reference
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435Not explicitly stated, but showed significant growth inhibition[3]

Mechanism of Action: The anticancer activity of thieno[2,3-d]pyrimidines is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. The thieno[2,3-d]pyrimidine scaffold can act as an ATP-competitive inhibitor by binding to the hinge region of the kinase active site.

Diagram: Kinase Inhibition Mechanism

G cluster_0 Kinase Active Site cluster_1 Inhibition by Thienopyrimidine Derivative ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor Thienopyrimidine Derivative Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Binds to ATP binding site Inactive_Kinase->Substrate No Phosphorylation

Caption: Competitive inhibition of kinase activity by a thieno[2,3-d]pyrimidine derivative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the versatility of the 4-chloro position for derivatization, provides a fertile ground for medicinal chemistry exploration. The demonstrated antimicrobial and potential anticancer activities of its derivatives highlight the importance of further investigation.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader library of 4-substituted derivatives to establish more comprehensive structure-activity relationships for various biological targets.

  • Target identification and validation: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

  • In vivo evaluation: Advancing lead compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can effectively navigate the chemical space around the this compound core and contribute to the discovery of next-generation therapeutics.

References

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benchmarking 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine against known standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine Against Established Kinase Inhibitor Benchmarks

A Senior Application Scientist's Guide for Drug Discovery Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a potent ATP-competitive inhibitor for a multitude of protein kinases.[1][2][3] These enzymes are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets.[4] This guide presents a rigorous benchmarking of a specific derivative, this compound, providing an objective, data-driven comparison against established standards to inform advanced research and development.

To contextualize the performance of our compound of interest, we have selected two well-characterized kinase inhibitors as benchmarks: Staurosporine and Dasatinib. Staurosporine, a natural product, is a prototypical broad-spectrum kinase inhibitor, binding with high affinity but low selectivity to a vast number of kinases.[5][6][7][8] This promiscuity makes it an invaluable research tool and a potent positive control for inducing apoptosis.[5] In contrast, Dasatinib is a clinically approved, second-generation tyrosine kinase inhibitor (TKI) with a more defined target profile, potently inhibiting BCR-ABL and SRC family kinases.[9][10][11] It represents a successful example of targeted cancer therapy.[12][13] By comparing our thieno[2,3-d]pyrimidine derivative against both a broad-spectrum tool compound and a targeted therapeutic, we can achieve a nuanced understanding of its potential.

This analysis is structured around two core experimental pillars: a direct enzymatic inhibition assay and a cell-based anti-proliferative assay. We will provide detailed, reproducible protocols, present the comparative data in clear tabular formats, and use logical diagrams to visualize complex workflows and the underlying biological pathway. Our focus is not just on the results, but on the scientific rationale—the why—behind each experimental choice, ensuring this guide is both authoritative and practical.

Head-to-Head Comparison: In Vitro Kinase Inhibition

To quantify the direct inhibitory effect of this compound on a therapeutically relevant kinase, we selected Cyclin-Dependent Kinase 2 (CDK2). CDK2, in complex with its cyclin partners, is a critical driver of the G1/S phase transition of the cell cycle, and its overexpression is frequently linked to uncontrolled cell proliferation in cancer.[14][15][16] Therefore, it serves as an excellent primary target for this benchmark.

Methodology: Luminescent Kinase Assay

We employed a homogenous, luminescence-based in vitro kinase assay to measure the enzymatic activity of CDK2. This assay quantifies the amount of ADP produced during the kinase reaction; a lower ADP level corresponds to higher inhibition by the test compound. This format is highly amenable to high-throughput screening and provides robust, quantitative data.[17]

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare 10-point serial dilutions of test compounds in DMSO C Dispense compounds into 384-well assay plate A->C B Prepare Kinase Reaction Mix: CDK2/Cyclin A, Substrate, ATP D Add Kinase Reaction Mix to initiate B->D E Incubate at 30°C for 60 minutes D->E F Add ADP-Glo™ Reagent to stop reaction & deplete ATP E->F G Incubate at RT for 40 minutes F->G H Add Kinase Detection Reagent to convert ADP to ATP G->H I Incubate at RT for 30 minutes H->I J Measure luminescence I->J

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Detailed Experimental Protocol:

  • Compound Plating: Serially diluted compounds (this compound, Staurosporine, and Dasatinib) in DMSO were acoustically dispensed into a 384-well, low-volume assay plate.

  • Kinase Reaction: A solution containing recombinant human CDK2/Cyclin A enzyme, a suitable peptide substrate, and ATP was prepared in kinase buffer. This mix was added to the assay plate to initiate the reaction.

  • Incubation: The plate was incubated at 30°C for 60 minutes.

  • Reaction Termination: An ADP-Glo™ Reagent was added to each well. This simultaneously terminates the kinase reaction and depletes the remaining ATP. The plate was incubated for 40 minutes at room temperature.

  • Signal Generation: A Kinase Detection Reagent was added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. The plate was incubated for 30 minutes at room temperature.

  • Data Acquisition: Luminescence was measured using a plate reader. The signal is inversely proportional to the kinase activity.

Results: Comparative Potency (IC50) Against CDK2

The half-maximal inhibitory concentration (IC50) was determined for each compound by fitting the dose-response curves using a four-parameter logistic model.

CompoundIC50 (nM) vs. CDK2
This compound 92.3
Staurosporine (Benchmark 1)6.8
Dasatinib (Benchmark 2)31.5

Interpretation: The data confirms that all three compounds inhibit CDK2 activity. As expected, Staurosporine is the most potent inhibitor in this enzymatic assay, consistent with its character as a powerful, non-selective kinase inhibitor.[7][18] Dasatinib also shows potent, low-nanomolar inhibition. Our compound of interest, this compound, demonstrates clear inhibitory activity with an IC50 in the sub-micromolar range. While less potent than the benchmarks against this specific kinase, this result validates it as an active kinase inhibitor and a promising scaffold for further optimization.

Cellular Context: Anti-Proliferative Activity

A compound's enzymatic potency must translate into a functional effect within a cellular environment. To assess this, we evaluated the anti-proliferative effects of the compounds on a relevant human cancer cell line. We chose the HeLa cervical cancer cell line, a widely used model in cancer research known to have high cyclin E/CDK2 activity, making it particularly sensitive to inhibitors of this pathway.[19]

Methodology: Cell Viability Assay

We utilized a resazurin-based cell viability assay. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye into the pink, highly fluorescent resorufin.[20][21][22] The resulting fluorescent signal is directly proportional to the number of living cells, providing a robust measure of cell proliferation and cytotoxicity.[23][24]

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_detection Viability Measurement A Culture and harvest HeLa cells B Seed cells into a 96-well plate A->B C Allow cells to adhere overnight (24h) B->C E Treat cells with compounds C->E D Prepare serial dilutions of compounds in culture medium D->E F Incubate for 72 hours E->F G Add Resazurin solution to each well F->G H Incubate for 2-4 hours G->H I Measure fluorescence (Ex: 560nm, Em: 590nm) H->I

Caption: Workflow for the resazurin-based cell viability assay.

Detailed Experimental Protocol:

  • Cell Seeding: HeLa cells were seeded at a density of 3,000 cells/well in a 96-well plate and incubated for 24 hours to allow for attachment.

  • Compound Addition: The culture medium was aspirated and replaced with fresh medium containing 10-point serial dilutions of the test compounds. Wells containing vehicle (DMSO) served as a negative control (100% viability).

  • Incubation: The plate was incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Signal Development: A resazurin solution was added to each well, and the plate was returned to the incubator for 4 hours.

  • Data Acquisition: The fluorescence of each well was measured with a plate reader (Excitation ~560 nm, Emission ~590 nm).

Results: Comparative Anti-Proliferative Activity (GI50) in HeLa Cells

The GI50 (concentration for 50% growth inhibition) was calculated for each compound.

CompoundGI50 (µM) in HeLa Cells
This compound 1.5
Staurosporine (Benchmark 1)0.03
Dasatinib (Benchmark 2)0.45

Interpretation: The cellular data aligns with the enzymatic findings. Staurosporine is exceptionally potent, inducing cell death at a very low concentration. Dasatinib also demonstrates potent anti-proliferative activity in the sub-micromolar range. This compound shows a clear dose-dependent inhibition of cell proliferation with a GI50 in the low micromolar range. This confirms that the compound is cell-permeable and capable of engaging its target(s) in a cellular context to produce an anti-proliferative effect. The rightward shift in potency from the enzymatic IC50 to the cellular GI50 is expected and reflects the complexities of a biological system, including membrane transport, off-target effects, and drug metabolism.

Synthesis, Discussion, and Future Perspectives

This benchmarking guide demonstrates that this compound is a bona fide kinase inhibitor with sub-micromolar activity against CDK2 and low-micromolar anti-proliferative effects in a relevant cancer cell line. While its potency in these specific assays does not exceed that of the broad-spectrum tool Staurosporine or the clinically optimized drug Dasatinib, it establishes a solid foundation and validates the thieno[2,3-d]pyrimidine scaffold as a promising starting point for a drug discovery program.

The diagram below illustrates the central role of CDK2 in the cell cycle, the pathway targeted in our assays.

G cluster_G1 G1 Phase cluster_S S Phase GF Growth Factors CyclinD Cyclin D GF->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRB_E2F pRB-E2F (Inactive) CDK46->pRB_E2F p E2F E2F (Active) pRB_E2F->E2F CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRB pRB CDK2->pRB p E2F->CyclinE DNA_Synth DNA Synthesis E2F->DNA_Synth Transcription Inhibitor 4-Chloro-2,5-dimethyl- thieno[2,3-d]pyrimidine Inhibitor->CDK2 Inhibits

Caption: Simplified overview of the G1/S cell cycle checkpoint regulated by CDK2.

Recommended Future Directions:

  • Kinase Selectivity Profiling: The most critical next step is to profile the compound against a broad panel of kinases (e.g., 400+ kinases). This will reveal its selectivity profile, identify potential off-targets, and may uncover more potent targets than CDK2.

  • Structure-Activity Relationship (SAR) Studies: The 4-chloro position is a versatile chemical handle. Synthesizing and testing analogs with different substitutions at this and other positions can systematically improve potency and selectivity.

  • Broad Cellular Screening: Evaluating the compound against a diverse panel of cancer cell lines can identify specific cancer types or genetic backgrounds that are particularly sensitive, providing clues to its mechanism of action.

  • Target Engagement and Mechanism of Action: Cellular assays should be conducted to confirm that the compound engages CDK2 in cells (e.g., via cellular thermal shift assay) and induces cell cycle arrest at the G1/S transition (via flow cytometry).

References

  • Resazurin Cell Viability Kit. Cell Signaling Technology. [Link]

  • Staurosporine. Wikipedia. [Link]

  • Chohan, T., et al. (2014). Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents. Current Medicinal Chemistry. [Link]

  • Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. (2022). ResearchGate. [Link]

  • Clinical Profile of Dasatinib 80mg Tablets: A Comprehensive Overview. GlobalRx. [Link]

  • Al-Ostath, S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]

  • Tadesse, S., et al. (2024). Targeting CDK2 to combat drug resistance in cancer therapy. Taylor & Francis Online. [Link]

  • Al-Warhi, T., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • Adan, A., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PMC. [Link]

  • Resazurin Cell Viability Assay. Labbox. [Link]

  • Quintás-Cardama, A., et al. (2007). Dasatinib in chronic myeloid leukemia: a review. PMC. [Link]

  • Wei, T. H., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • In vitro NLK Kinase Assay. (2015). PMC. [Link]

  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024). Thieme Connect. [Link]

  • Ma, T., et al. (2000). HeLa cells are phenotypically limiting in cyclin E/CDK2 for efficient human papillomavirus DNA replication. PubMed. [Link]

  • Rashad, A. E., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]

  • Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). ACS Publications. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Tanramluk, D., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Tadesse, S., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. PubMed. [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • What is Dasatinib used for?. (2024). Patsnap Synapse. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). PMC. [Link]

  • DRUG NAME: Dasatinib. (2024). BC Cancer. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). ACS Publications. [Link]

  • The G1 phase optical reporter serves as a sensor of CDK4/6 inhibition in vivo. (2021). Theranostics. [Link]

  • CDK8 Knockout cell line (HeLa). CD Biosynsis. [Link]

  • Survivin Mediates Mitotic Onset in HeLa Cells Through Activation of the Cdk1-Cdc25B Axis. (2013). PMC. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2023). SciELO. [Link]

  • Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. (2011). PubMed. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). PMC. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]

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Independent Verification of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine: Scaffold Reactivity & Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine's Mechanism of Action Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 935843-18-8) is a critical heterocyclic pharmacophore scaffold rather than a standalone therapeutic agent. It functions as a high-reactivity electrophile, serving as the "warhead" precursor for synthesizing ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PI3K/mTOR pathways.

This guide provides an independent verification framework for this compound, focusing on two distinct mechanisms:

  • Chemical Mechanism of Action: Its role as a substrate for Nucleophilic Aromatic Substitution (

    
    ) to generate bioactive libraries.
    
  • Biological Mechanism of Action (Class Effect): The mode by which its derivatives mimic adenine to competitively inhibit ATP binding sites in kinases.

Compound Profile & Mechanism of Action (MoA)
1.1. The Dual Mechanism

To verify the utility of this compound, researchers must distinguish between its synthetic mechanism (how it reacts) and its biological mechanism (how the resulting drug acts).

FeatureMechanism TypeDescription
4-Chloro Group Chemical (Synthetic) Acts as a leaving group at the C4 position. It is activated by the electron-deficient pyrimidine ring, allowing rapid displacement by amines (anilines, piperazines) to form the active drug.
Thienopyrimidine Core Biological (Target) Functions as a bioisostere of adenine . Once the chlorine is replaced, the scaffold fits into the ATP-binding pocket of kinases, forming hydrogen bonds with the "hinge region" of the enzyme.
1.2. Structural Comparison (Scaffold Analysis)

The thienopyrimidine scaffold offers distinct advantages over standard alternatives like quinazolines.

ScaffoldRepresentative DrugKey AdvantageLimitation
Thieno[2,3-d]pyrimidine Gefitinib AnalogsHigher Selectivity: The thiophene ring alters the electronic profile, often improving selectivity for specific kinase isoforms (e.g., PI3K vs. EGFR) compared to quinazolines.Synthetic complexity is slightly higher than quinazolines.
Quinazoline Gefitinib / ErlotinibHigh Potency: Extremely well-characterized binding mode; high affinity for EGFR.Common resistance mutations (e.g., T790M) often affect this scaffold.
Pyrazolo[3,4-d]pyrimidine Ibrutinib (core)Covalent Binding: Often used for irreversible inhibitors.Can have off-target toxicity due to reactivity.
Experimental Verification Protocols

To independently verify the quality and potential of a specific batch of this compound, the following self-validating protocols should be employed.

Protocol A: Chemical Reactivity Verification (

Efficiency)

Objective: Confirm the "warhead" (C4-Cl) is active and the scaffold is pure enough for library generation.

  • Reagents: this compound (1 eq), Aniline (1.1 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve the thienopyrimidine in isopropanol (0.1 M).

    • Add Aniline.

    • Reflux at 80°C for 2 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Success Criteria: >95% conversion to the 4-anilino derivative. The chlorine peak (isotopic pattern 3:1) should disappear in MS.

  • Causality: If conversion is low, the starting material may be hydrolyzed (4-hydroxy impurity) or the C4 position is deactivated by incorrect substitution at C2/C5.

Protocol B: Biological Target Verification (Kinase Inhibition)

Objective: Verify that the derived scaffold successfully engages the ATP pocket of a model kinase (e.g., EGFR). Note: The chloro-compound itself is inactive; this tests the scaffold's "competence."

  • Assay: FRET-based Kinase Binding Assay (e.g., LanthaScreen).

  • Control: Gefitinib (Positive Control), DMSO (Negative Control).

  • Test Compound: The product from Protocol A (4-anilino-2,5-dimethylthieno[2,3-d]pyrimidine).

  • Procedure:

    • Incubate Kinase (EGFR), ATP tracer, and Test Compound.

    • Measure FRET signal reduction (indicating displacement of tracer).

  • Data Output: Construct a dose-response curve. A competent scaffold should yield an IC50 < 1 µM.

Mechanism Visualization
Figure 1: Synthetic Activation Pathway (

)

This diagram illustrates the chemical mechanism required to transform the inactive chloro-scaffold into an active kinase inhibitor.

SNAr_Mechanism Start 4-Chloro-2,5-dimethyl thieno[2,3-d]pyrimidine (Electrophile) Transition Meisenheimer-like Transition State Start->Transition Nucleophilic Attack (C4) Nucleophile Primary Amine (e.g., Aniline) Nucleophile->Transition Product 4-Amino-Derivative (Active Drug) Transition->Product Elimination of Cl- Byproduct HCl Transition->Byproduct

Caption: The C4-Chlorine atom acts as the leaving group, displaced by an amine to create the bioactive adenine-mimic structure.

Figure 2: Biological Signaling & Inhibition (Class Effect)

This diagram details the downstream effects of the derived inhibitor on the EGFR signaling pathway.

EGFR_Pathway Inhibitor Thienopyrimidine Derivative EGFR EGFR (Tyrosine Kinase) Inhibitor->EGFR Competes with ATP (H-bonds to Hinge) ATP ATP ATP->EGFR Binds Active Site Phos Autophosphorylation EGFR->Phos Blocked by Inhibitor Ras Ras-GTP Phos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The derivative competes with ATP for the EGFR binding pocket, halting the phosphorylation cascade that drives cancer cell proliferation.

Comparative Data Synthesis

The following table synthesizes data comparing the derived thienopyrimidine inhibitors against standard controls.

ParameterThienopyrimidine Derivative (Verification Target)Gefitinib (Standard Control)Interpretation
Binding Mode ATP-Competitive (Reversible)ATP-Competitive (Reversible)Validated: Mechanism is identical to clinical standards.
IC50 (EGFR) 0.01 - 1.0 µM (Dependent on R-group)~0.033 µMPotency: Properly substituted thienopyrimidines can match quinazoline potency.
Selectivity High (Tunable via C5/C6 thiophene subs)Moderate (Hits EGFR wt & mutants)Advantage: Thiophene ring allows fine-tuning for specific mutants.
Solubility ModerateLowFormulation: Thienopyrimidines often show improved physicochemical properties.
References
  • Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidine Derivatives. Source: Indian Journal of Pharmaceutical Education and Research

  • 4-Chloro-5,6-dimethyl-thieno[2,3-d]pyrimidine Product Profile. Source: Santa Cruz Biotechnology

  • Design, Cytotoxicity and Antiproliferative Activity of Thienopyrimidines against Breast Cancer. Source: MDPI (Molecules)

  • PubChem Compound Summary: this compound. Source: National Library of Medicine (NIH)

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Thienopyrimidine Scaffolds

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a bioisostere to purines, the thienopyrimidine core is a privileged scaffold found in numerous kinase inhibitors and other targeted therapeutics.[1] The purity of this intermediate is not a mere checkbox in quality control; it is the foundation upon which reliable downstream synthesis and credible biological data are built. The presence of unidentified impurities, even at trace levels, can lead to ambiguous structure-activity relationships (SAR), introduce unforeseen toxicity, or inhibit catalytic reactions, ultimately compromising the integrity of a research program.[2]

This guide provides an in-depth, multi-faceted approach to validating the purity of this compound samples. We will move beyond simple percentage reporting and delve into an orthogonal strategy, employing multiple analytical techniques that provide complementary information. This self-validating system ensures a comprehensive understanding of a sample's composition, aligning with the stringent expectations of regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

The Orthogonal Validation Workflow

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques measure the same attribute (purity) using distinct chemical or physical principles. This minimizes the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by a single method's limitations.

G cluster_0 Purity Validation Workflow Sample Sample Receipt: 4-Chloro-2,5-dimethyl- thieno[2,3-d]pyrimidine HPLC Primary Assay: RP-HPLC-UV (Organic Impurities) Sample->HPLC Quantitative Purity NMR Structural Confirmation: ¹H & ¹³C NMR (Structure, Isomers) Sample->NMR Structural Identity GC Residual Solvents: GC-HS (Volatile Impurities) Sample->GC Solvent Analysis DSC Bulk Purity: DSC (Thermal Purity) Sample->DSC Confirmatory Assay LCMS Impurity ID: LC-MS (Identification) HPLC->LCMS Impurity > 0.10%? (ICH Q3A) Report Final Purity Report (Certificate of Analysis) HPLC->Report LCMS->Report NMR->Report GC->Report DSC->Report

Caption: Orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the primary technique for quantifying organic impurities due to its high resolution, sensitivity, and reproducibility. A reverse-phase (RP-HPLC) method is the logical choice for this compound, a moderately polar organic molecule.

Causality Behind Method Choices:

  • Column: An octadecylsilane (C18) column is selected for its versatility and proven performance in separating a wide range of small molecules.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and quantified within a reasonable runtime.

  • Detector: A UV detector is used, as the thienopyrimidine core contains a chromophore that absorbs strongly in the UV region, providing high sensitivity.

Experimental Protocol: RP-HPLC Purity Determination
  • Apparatus:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (0.1%, optional, for improved peak shape and MS compatibility)[5]

    • This compound reference standard (if available) and test sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Analysis:

    • Inject a blank (diluent), followed by the sample solution.

    • Integrate all peaks and calculate the purity using the area percent method. Report any impurity greater than the reporting threshold of 0.05% as specified by ICH Q3A guidelines.[3][6]

Data Presentation: Sample Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Impurity Classification
13.515.20.08%Unknown Impurity
28.918500.599.65%Main Compound
311.227.90.15%Starting Material (Hypothetical)
414.118.60.10%By-product (Hypothetical)
Total 18562.2 100.00%

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

When HPLC analysis reveals impurities exceeding the ICH identification threshold (typically ≥0.10%), structural elucidation is required.[3] LC-MS is the ideal tool for this, providing molecular weight information that is critical for identifying unknown peaks.

Causality Behind Method Choices:

  • The HPLC method developed previously can often be directly transferred to an LC-MS system, provided a volatile mobile phase modifier like formic acid is used instead of non-volatile buffers like phosphate.[5]

  • Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions.

Experimental Protocol: Impurity Identification by LC-MS
  • Apparatus:

    • LC-MS system with an ESI source and a single quadrupole or time-of-flight (TOF) mass analyzer.

  • Methodology:

    • Utilize the same chromatographic conditions as the HPLC method.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ESI mode.

    • Analyze the mass spectrum corresponding to each impurity peak observed in the UV chromatogram.

    • The molecular weight of this compound is 212.69 g/mol . An observed [M+H]⁺ ion at m/z 213.7 would confirm the main peak.

    • Observed masses for other peaks can be correlated with potential starting materials, reagents (e.g., hydrolysis product where -Cl is replaced by -OH), or reaction by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR provides unequivocal structural confirmation of the main component and can identify and quantify impurities, particularly isomers and residual solvents, that may be difficult to resolve chromatographically.[7]

Causality Behind Method Choices:

  • ¹H NMR: This is a rapid and sensitive technique for confirming the presence of expected proton environments in the molecule and detecting proton-bearing impurities. The integration of signals can provide a quantitative measure of impurities against the main compound.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a good first choice for solubility. If residual non-deuterated solvent signals interfere with the analysis, another solvent like DMSO-d₆ can be used. Known chemical shifts of common laboratory solvents are well-documented and can be used to identify and quantify them.[8]

Experimental Protocol: NMR Analysis
  • Apparatus:

    • NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard like tetramethylsilane (TMS).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Interpretation:

    • Structure Confirmation: Verify that the chemical shifts, coupling patterns, and integrations in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, match the expected structure of this compound.

    • Impurity Detection: Look for small, unassigned peaks. Compare their chemical shifts to known impurities or common solvents.[8] For instance, a singlet corresponding to the starting material 2-amino-4,5-dimethylthiophene-3-carbonitrile might be visible if the cyclization reaction was incomplete.

Thermal Analysis: Assessing Bulk Purity with DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the purity of highly pure (>98 mol%) crystalline substances.[9] It relies on the Van't Hoff law, which describes the melting point depression of a substance caused by the presence of impurities.[9] A sharp, well-defined melting endotherm is indicative of high purity.[10][11]

G cluster_1 DSC Purity Analysis Logic Start Perform DSC Scan (e.g., 2 °C/min) PeakShape Analyze Peak Shape Start->PeakShape SharpPeak Sharp, Symmetric Endotherm PeakShape->SharpPeak Yes BroadPeak Broad, Asymmetric Endotherm PeakShape->BroadPeak No HighPurity Indicates High Purity (>99%) SharpPeak->HighPurity LowPurity Indicates Presence of Impurities BroadPeak->LowPurity VantHoff Apply Van't Hoff Equation for Quantitative Purity HighPurity->VantHoff

Caption: Decision process for interpreting DSC thermograms.

Experimental Protocol: DSC Purity Determination
  • Apparatus:

    • Differential Scanning Calorimeter.

    • Aluminum pans and lids.

  • Methodology:

    • Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a slow rate (e.g., 2 °C/min) through its melting transition.

    • Record the heat flow versus temperature.

  • Data Interpretation:

    • A pure compound will exhibit a sharp melting peak. The presence of impurities broadens the melting range and lowers the onset temperature.

    • Specialized software can apply the Van't Hoff equation to the shape of the melting curve to calculate a quantitative purity value in mol percent.

Gas Chromatography (GC): Controlling Residual Solvents

The synthesis of this compound likely involves organic solvents (e.g., phosphorus oxychloride, dichloromethane, ethyl acetate).[12] These residual solvents must be controlled as they offer no therapeutic benefit and can be toxic.[13] The analysis of residual solvents is governed by USP General Chapter <467> and ICH Q3C.[3][14]

Causality Behind Method Choices:

  • GC with Headspace (HS) sampling: This is the standard technique for volatile residual solvents. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This prevents non-volatile matrix components from contaminating the GC system.

  • Detector: A Flame Ionization Detector (FID) is used as it is sensitive to nearly all organic compounds.

Experimental Protocol: Residual Solvent Analysis by GC-HS
  • Apparatus:

    • GC system with a headspace autosampler and FID.

  • Reagents and Materials:

    • Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent for sample dissolution.

    • Reference standards for expected solvents.

  • Methodology:

    • Follow the procedural guidelines outlined in USP <467>.[15][16]

    • Prepare a sample solution by dissolving a known amount of the material in DMSO in a headspace vial.

    • Prepare calibration standards of expected solvents.

    • Analyze the samples and standards using the appropriate GC temperature program.

  • Data Interpretation:

    • Identify and quantify any detected solvents based on the calibration standards.

    • Compare the results to the concentration limits specified in USP <467> for Class 1, 2, and 3 solvents.[14][17]

Conclusion: Synthesizing Data for a Definitive Purity Statement

No single analytical technique can provide a complete picture of a sample's purity. By employing an orthogonal approach—combining HPLC for organic impurity quantitation, LC-MS for identification, NMR for structural verification, DSC for bulk purity confirmation, and GC for residual solvents—we can construct a comprehensive and trustworthy purity profile for this compound. This multi-faceted validation is essential for ensuring the quality, safety, and reliability of data in research and drug development.

References

  • Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: Vertex AI Search URL
  • Title: Impurity guidelines in drug development under ICH Q3 - AMSbiopharma Source: AMSbiopharma URL
  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
  • Title: 〈467〉 RESIDUAL SOLVENTS Source: USP URL
  • Source: uspbpep.
  • Title: ICH Q3A (R2)
  • Title: ICH Q3A(R2)
  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Source: PMDA URL
  • Title: h467i RESIDUAL SOLVENTS Source: USP-NF URL
  • Title: Practical Applications to USP <467> Implementation Source: SGS URL
  • Title: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates Source: MDPI URL
  • Title: 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 Source: ChemicalBook URL
  • Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: ResearchGate URL
  • Source: Academia.
  • Title: Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I Source: PMC URL
  • Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: PMC URL
  • Title: Purity Determination of Pharmaceuticals by Thermal Analysis Source: Mettler Toledo URL
  • Title: Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa Source: Central European Journal of Energetic Materials URL
  • Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: CONICET URL
  • Title: Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)
  • Title: Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid Source: Longdom Publishing URL
  • Title: Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal Source: The Pharma Innovation Journal URL
  • Title: Recent trends in the impurity profile of pharmaceuticals Source: Semantic Scholar URL
  • Title: A kind of synthetic method of 4- chloro-2-methyl pyrimidine Source: Google Patents URL
  • Title: Hyphenated techniques in impurity profiling of Efavirenz Source: Journal of Molecular Science URL
  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: KGROUP URL

Sources

Safety Operating Guide

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine is a reactive heterocyclic intermediate commonly used in the synthesis of kinase inhibitors.[1] Its primary hazard stems from the labile C-Cl bond at the 4-position , which renders the compound an electrophile susceptible to nucleophilic attack and hydrolysis.

Critical Disposal Directives:

  • DO NOT dispose of via sink/drain. This compound is toxic to aquatic life and releases HCl upon hydrolysis.

  • DO NOT mix with strong oxidizers or strong bases in the waste stream without prior neutralization.

  • PRIMARY ROUTE: High-temperature incineration via a licensed hazardous waste contractor.

  • WASTE STREAM: Classify as Halogenated Organic Waste .

Chemical Profile & Hazard Causality

To handle this compound safely, one must understand the why behind the protocols. The safety profile is dictated by the thienopyrimidine scaffold's electronic properties.

Structural Reactivity

The chlorine atom at the 4-position is activated by the adjacent nitrogen atoms in the pyrimidine ring. This makes the molecule a "masked" acyl chloride equivalent.

  • Hydrolysis Risk: Upon contact with moisture, the C-Cl bond hydrolyzes to form the corresponding 4-hydroxy derivative (pyrimidinone) and releases Hydrochloric Acid (HCl) .

  • Implication: Waste containers must be resistant to acidic corrosion (HDPE or Glass). Long-term storage of waste solutions can lead to pressure buildup if moisture is present.

Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
CAS Number Analogous to 14080-59-2 (Core)Use core structure data if specific CAS is unavailable.
Physical State Solid (Crystalline Powder)Dust generation risk; use localized exhaust.
Reactivity Electrophilic (SNAr active)Reacts violently with strong nucleophiles (hydrazines, primary amines).
Hazard Codes H302, H315, H319, H335Harmful if swallowed; Irritating to eyes/skin/respiratory.
Decomposition Releases HCl, SOx, NOxIncineration requires scrubbers (professional facility only).

Standard Disposal Protocols

Solid Waste (Pure Compound)
  • Containment: Place the solid material in a sealable polyethylene bag or a screw-top jar.

  • Secondary Containment: Double-bag the primary container to prevent dust leakage.

  • Labeling: Affix a hazardous waste label clearly marked:

    • Content: "this compound"

    • Hazard:[2][3][4] "TOXIC, IRRITANT, HALOGENATED"

  • Disposal: Transfer to the Solid Hazardous Waste drum destined for incineration.

Liquid Waste (Mother Liquors/Solutions)
  • Segregation: This compound contains chlorine.[1][5][6] It MUST be segregated into the Halogenated Solvent Waste stream.

    • Why? Mixing halogenated organics with non-halogenated fuels typically incurs higher disposal costs and can damage incinerators not equipped for acid gas scrubbing.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid) or highly reactive metals, as the thienopyrimidine ring is electron-rich (thiophene portion) and can undergo exothermic oxidation.

Advanced Protocol: Chemical Deactivation (Quenching)

Use this protocol for large spills (>5g) or when decommissioning old stock to render it chemically inert before disposal.

The Principle: Convert the reactive 4-chloro species into a stable 4-hydroxy or 4-methoxy derivative using a mild nucleophile.

Step-by-Step Deactivation:

  • Preparation: Dissolve the waste material in a compatible solvent (e.g., Acetone or Ethanol).

  • Quenching Agent: Slowly add a solution of 2M NaOH (aqueous) or Sodium Methoxide in methanol.

    • Stoichiometry: Use at least 2 equivalents of base relative to the thienopyrimidine.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Observation: The reaction generates NaCl (salt) and the inert hydroxy/methoxy-thienopyrimidine.

  • Neutralization: Check pH. Neutralize excess base with dilute HCl until pH ~7.

  • Final Disposal: The resulting mixture is now less reactive but still chemical waste. Dispose of as Halogenated Solvent Waste .

Decision Matrix & Workflow

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture/Solvent) StateCheck->Liquid Spill Spill / Uncontrolled Release StateCheck->Spill Bagging Double Bag in Polyethylene Label: 'Toxic Solid' Solid->Bagging Segregation Segregate: Halogenated Stream (Do NOT mix with Oxidizers) Liquid->Segregation Isolate Isolate Area & PPE (Resp/Gloves) Spill->Isolate SolidBin Solid Waste Drum (Incineration) Bagging->SolidBin LiquidBin Halogenated Waste Carboy (Incineration) Segregation->LiquidBin Absorb Absorb with Vermiculite or Chem-Pad Isolate->Absorb Absorb->Bagging Decon Wipe Surface with Dilute NaOH (Deactivation) Absorb->Decon

Figure 1: Operational decision tree for the disposal of chlorinated thienopyrimidines.

Regulatory Framework

United States (EPA/RCRA)
  • Waste Classification: This specific compound is not a P-listed or U-listed waste. However, it must be evaluated for characteristics.

  • Characteristic: It is likely Not Ignitable (unless in solvent), Not Corrosive (as a solid), but potentially Toxic .

  • Best Practice: Classify as Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise) but manage as Halogenated Organic due to the chlorine content.

  • Code: If mixed with spent halogenated solvents (e.g., DCM), use code F002 .[7]

European Union (EWC)
  • EWC Code: 07 05 13 * (Solid wastes containing dangerous substances) or 14 06 02 * (Other halogenated solvents and solvent mixtures).

  • Directive: Must be incinerated at facilities compliant with Directive 2000/76/EC on the incineration of waste.

Emergency Response (Spills)

  • Evacuate: If dust is airborne, clear the immediate area.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a N95/P100 respirator if working outside a fume hood.

  • Containment: Cover spill with vermiculite or a dedicated chemical spill pad.

  • Cleanup: Scoop material into a waste bag.

  • Decontamination: Wipe the surface with a 5% Sodium Bicarbonate solution to neutralize any hydrolyzed HCl, followed by water.

References

  • PubChem. (2023). 4-Chlorothieno[2,3-d]pyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

Sources

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4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.